molecular formula C14H11BrO2 B088990 4'-Bromo-resveratrol CAS No. 1224713-90-9

4'-Bromo-resveratrol

货号: B088990
CAS 编号: 1224713-90-9
分子量: 291.14 g/mol
InChI 键: NCJVLKFAQIWASE-OWOJBTEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(E)-2-(4-Bromophenyl)vinyl]benzene-1,3-diol ( 1224713-90-9), also commonly known as 3,5-Dihydroxy-4'-bromostilbene or 4-Bromo-Resveratrol, is a high-purity brominated stilbene derivative supplied as a white to off-white powder . This compound has a molecular formula of C 14 H 11 2 and a molecular weight of 291.14 g/mol . It serves as a valuable chemical intermediate and analytical standard in scientific research and development, particularly in the fields of pharmaceuticals and cosmetics . As a modified resveratrol analog, it offers researchers a tool to study structure-activity relationships and develop novel compounds with potential biological activity. For laboratory safety, appropriate personal protective equipment including gloves, protective clothing, and eye protection should be worn to prevent skin and eye contact . To ensure long-term stability, this reagent should be stored at -20°C for extended periods (1-2 years) or at -4°C for shorter durations (1-2 weeks) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

属性

IUPAC Name

5-[(E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVLKFAQIWASE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224713-90-9
Record name 1224713-90-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of 4'-Bromo-resveratrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Dual SIRT1/SIRT3 Inhibitor's Action in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a brominated analog of the well-studied polyphenol resveratrol, has emerged as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This technical guide delineates the mechanism of action of this compound, focusing on its anti-cancer properties observed in preclinical studies. By inhibiting SIRT1 and SIRT3, this compound instigates a cascade of cellular events, including metabolic reprogramming, cell cycle arrest, and induction of apoptosis, ultimately leading to the suppression of cancer cell proliferation and survival. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as metabolism, stress resistance, and longevity. In the context of cancer, certain sirtuins, particularly the nuclear SIRT1 and the mitochondrial SIRT3, are often overexpressed and contribute to tumor progression and survival.[1][2] Consequently, the development of sirtuin inhibitors has become a promising avenue for anti-cancer drug discovery.

This compound has been identified as a potent small molecule inhibitor of both SIRT1 and SIRT3.[1][2][3] Unlike its parent compound, resveratrol, which can activate SIRT1 under certain conditions, this compound consistently demonstrates inhibitory activity against both sirtuins. This dual inhibition triggers a multi-faceted anti-cancer response, making it a compound of significant interest for further investigation and development.

Mechanism of Action: Dual Inhibition of SIRT1 and SIRT3

The primary mechanism of action of this compound is its direct inhibition of the deacetylase activity of both SIRT1 and SIRT3.[1][2] This inhibition is achieved through binding to the enzyme, which has been structurally characterized for SIRT3.[4] The simultaneous suppression of these two key sirtuins disrupts cellular homeostasis in cancer cells, leading to a series of downstream effects that collectively inhibit tumor growth.

4-Bromo-resveratrol 4-Bromo-resveratrol SIRT1 SIRT1 4-Bromo-resveratrol->SIRT1 Inhibits SIRT3 SIRT3 4-Bromo-resveratrol->SIRT3 Inhibits Cellular Effects Cellular Effects SIRT1->Cellular Effects Modulates SIRT3->Cellular Effects Modulates 4-Bromo-resveratrol 4-Bromo-resveratrol SIRT3 SIRT3 4-Bromo-resveratrol->SIRT3 Inhibits Mitochondrial Metabolism Mitochondrial Metabolism SIRT3->Mitochondrial Metabolism Regulates Glycolysis Glycolysis Mitochondrial Metabolism->Glycolysis Suppresses Lactate Production Lactate Production Glycolysis->Lactate Production Leads to Glucose Uptake Glucose Uptake Glycolysis->Glucose Uptake Requires Cancer Cell Proliferation Cancer Cell Proliferation Glycolysis->Cancer Cell Proliferation Supports 4-Bromo-resveratrol 4-Bromo-resveratrol SIRT1 SIRT1 4-Bromo-resveratrol->SIRT1 Inhibits p21 p21 SIRT1->p21 Upregulates Cyclin D1/CDK6 Cyclin D1/CDK6 p21->Cyclin D1/CDK6 Inhibits G1 Phase G1 Phase Cyclin D1/CDK6->G1 Phase Promotes progression from S Phase S Phase Cell Cycle Arrest Cell Cycle Arrest G1 Phase->Cell Cycle Arrest Results in 4-Bromo-resveratrol 4-Bromo-resveratrol SIRT3 SIRT3 4-Bromo-resveratrol->SIRT3 Inhibits JNK JNK SIRT3->JNK Activates Pro-apoptotic Proteins Pro-apoptotic Proteins JNK->Pro-apoptotic Proteins Upregulates Anti-apoptotic Proteins Anti-apoptotic Proteins JNK->Anti-apoptotic Proteins Downregulates Caspases Caspases Pro-apoptotic Proteins->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

The Biological Activity of 4'-Bromo-resveratrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a molecule of significant interest in biomedical research. Its structural modification, the addition of a bromine atom at the 4' position of the stilbene backbone, confers distinct biological activities compared to its parent compound. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its functions.

Core Biological Activities

This compound is primarily recognized as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are NAD+-dependent deacetylases involved in a myriad of cellular processes, including metabolism, stress responses, and aging.[1][2][3][4][5][6] Unlike resveratrol, which is known to activate SIRT1, this compound exhibits potent inhibitory effects on both SIRT1 and SIRT3.[4] This inhibitory action is central to its observed anti-cancer properties.

Anti-Cancer Activity

Melanoma: this compound has been shown to inhibit the growth of human melanoma cells.[1][3] Its mechanism of action in melanoma involves the dual inhibition of SIRT1 and SIRT3, leading to mitochondrial metabolic reprogramming, cell cycle arrest, and induction of apoptosis.[1][3] Studies have demonstrated that treatment with this compound results in a decrease in melanoma cell proliferation and clonogenic survival.[1]

Gastric Cancer: In gastric cancer cells, this compound has been found to inhibit cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[7][8][9] By inhibiting SIRT3, it downregulates the expression of stemness-related proteins and enhances the chemosensitivity of gastric cancer cells to conventional chemotherapeutic agents like 5-fluorouracil (5-FU).[7]

Molecular Mechanisms

Induction of Apoptosis: this compound induces apoptosis in cancer cells. This is evidenced by a decrease in the levels of pro-caspase-3 and pro-caspase-8, and a corresponding increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[1]

Cell Cycle Arrest: The compound causes a G0/G1 phase arrest in the cell cycle of melanoma cells.[1] This cell cycle inhibition is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p21 (WAF-1/P21) and a decrease in the levels of Cyclin D1 and cyclin-dependent kinase 6 (CDK6).[1][10][11][12][13]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound.

Table 1: Inhibitory Activity against Sirtuins

TargetActivityIC50Reference
SIRT1Potent InhibitorNot explicitly stated[1][2][5][6]
SIRT3Potent InhibitorNot explicitly stated[1][2][5][6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeTreatment DurationEffect on Cell ViabilityReference
MKN45Gastric Cancer24, 48, 72 hoursDose-dependent inhibition (12.5, 25, 50, 100 µM)[7]
AGSGastric Cancer24, 48, 72 hoursDose-dependent inhibition (12.5, 25, 50, 100 µM)[7]
G361MelanomaNot specifiedDecrease in proliferation[1][3]
SK-MEL-28MelanomaNot specifiedDecrease in proliferation[1][3]
SK-MEL-2MelanomaNot specifiedDecrease in proliferation[1][3]

Signaling Pathways

The biological effects of this compound are mediated through the modulation of specific signaling pathways.

Sirtuin_Inhibition_Pathway 4_Bromo_resveratrol This compound SIRT1 SIRT1 4_Bromo_resveratrol->SIRT1 Inhibits SIRT3 SIRT3 4_Bromo_resveratrol->SIRT3 Inhibits Cellular_Processes Cellular Processes (Metabolism, Stress Response) SIRT1->Cellular_Processes Regulates SIRT3->Cellular_Processes Regulates

Figure 1: Inhibition of SIRT1 and SIRT3 by this compound.

Gastric_Cancer_Pathway 4_Bromo_resveratrol This compound SIRT3 SIRT3 4_Bromo_resveratrol->SIRT3 Inhibits JNK JNK (c-Jun N-terminal Kinase) SIRT3->JNK Inhibits Stemness_Factors Stemness-related Factors (SOX2, Oct4, Notch1) JNK->Stemness_Factors Activates Cancer_Stemness Gastric Cancer Stemness Stemness_Factors->Cancer_Stemness Promotes Chemosensitivity Increased Chemosensitivity (to 5-FU) Cancer_Stemness->Chemosensitivity Leads to

Figure 2: SIRT3-JNK signaling pathway in gastric cancer.

Apoptosis_CellCycle_Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest (G0/G1) Procaspase3_8 Pro-caspase-3/8 Cleaved_Caspase3 Cleaved Caspase-3 Procaspase3_8->Cleaved_Caspase3 Inhibited Cleavage PARP_Cleavage PARP Cleavage Cleaved_Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis Leads to p21 p21 (WAF-1/P21) CyclinD1_CDK6 Cyclin D1 / CDK6 p21->CyclinD1_CDK6 Inhibits G1_S_Transition G1/S Transition CyclinD1_CDK6->G1_S_Transition Promotes 4_Bromo_resveratrol This compound 4_Bromo_resveratrol->Procaspase3_8 Modulates 4_Bromo_resveratrol->p21 Modulates

Figure 3: Mechanisms of apoptosis induction and cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 and SIRT3 activity assay kits.[14][15][16][17]

Materials:

  • Purified recombinant SIRT1 or SIRT3 enzyme

  • Fluorogenic sirtuin substrate (e.g., acetylated peptide with a fluorophore and quencher)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Sirtuin inhibitor (e.g., Nicotinamide) for control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • Add the test compound (this compound) or vehicle control to the wells of the 96-well plate.

  • Add the purified SIRT1 or SIRT3 enzyme to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Calculate the percent inhibition of sirtuin activity by this compound compared to the vehicle control.

Sirtuin_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD+, Substrate) Start->Prepare_Mixture Add_Compound Add this compound or Vehicle Control Prepare_Mixture->Add_Compound Add_Enzyme Add SIRT1/SIRT3 Enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for a fluorometric sirtuin activity assay.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MKN45, AGS, G361)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells with cold PBS and then resuspend them in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a promising bioactive compound with potent anti-cancer properties, primarily attributed to its dual inhibitory activity against SIRT1 and SIRT3. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its capacity to sensitize them to chemotherapy, highlights its therapeutic potential. The detailed experimental protocols and understanding of the signaling pathways involved, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound. Further studies are warranted to establish its in vivo efficacy and safety profile for potential clinical applications.

References

Preliminary Studies on 4'-Bromo-resveratrol's Anti-Cancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a compound of interest in oncology research. Exhibiting inhibitory effects on specific sirtuin enzymes, namely SIRT1 and SIRT3, this molecule has demonstrated potential anti-cancer properties in preliminary studies. This technical guide provides a comprehensive overview of the early research into the anti-cancer effects of this compound, with a focus on its activity in melanoma and gastric cancer. The guide summarizes key quantitative data, details experimental protocols, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.

Core Findings: Anti-Cancer Activity of this compound

Preliminary research indicates that this compound exerts its anti-cancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest. These effects have been observed in both melanoma and gastric cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's anti-cancer effects.

Table 1: Effects of this compound on Melanoma Cells

Cell LineAssayTreatmentResultsReference
G361, SK-MEL-28, SK-MEL-2Proliferation AssayThis compoundDose-dependent decrease in cell proliferation.[1]
G361, SK-MEL-28, SK-MEL-2Clonogenic Survival AssayThis compoundDecrease in clonogenic survival.[1]
G361, SK-MEL-28, SK-MEL-2Apoptosis AssayThis compoundInduction of apoptosis, accompanied by a decrease in procaspase-3 and procaspase-8, and an increase in cleaved caspase-3 and PARP.[1]
G361, SK-MEL-28, SK-MEL-2Cell Cycle AnalysisThis compoundG0/G1 phase arrest, accompanied by an increase in WAF-1/P21 and a decrease in Cyclin D1/Cyclin-dependent kinase 6 protein levels.[1]
Melanoma CellsMetabolic AssaysThis compoundDecrease in lactate production and glucose uptake.[1]

Table 2: Effects of this compound on Gastric Cancer Cells

Cell LineAssayTreatmentResultsReference
MKN45, AGSCell Viability AssayThis compound (0, 12.5, 25, 50, and 100 μM) for 24, 48, or 72 hDose-dependent inhibition of gastric cancer cell growth.[2]
MKN45Sphere Formation AssayThis compound (25 μM)Inhibition of stemness properties.[2]
MKN45Colony Formation AssayThis compound (25 μM)Inhibition of stemness properties.[2]
MKN45, AGSFlow Cytometry (for stemness markers)This compound (12.5 or 25 μM) for 48 hDownregulation of CD24 and LGR5 expression; reduction of ALDH1+ cells.[3]
MKN45Western Blotting (for stemness proteins)This compound (25 μM) for 48 hDownregulation of HO-1, SOX2, Nanog, and Notch1.[2]
MKN45, AGSChemosensitivity AssayCombination of this compound (25 μM) and 5-FU (0.5 μM)Increased chemosensitivity to 5-FU.[2]

Signaling Pathways

This compound's anti-cancer activity is linked to the modulation of specific signaling pathways.

In gastric cancer , this compound inhibits cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway .[2][3][4] This inhibition leads to the downregulation of stemness-related proteins and increases the sensitivity of cancer cells to chemotherapy.[2]

SIRT3-JNK_Signaling_Pathway_in_Gastric_Cancer 4_Bromo_resveratrol 4_Bromo_resveratrol SIRT3 SIRT3 4_Bromo_resveratrol->SIRT3 inhibits JNK JNK SIRT3->JNK regulates Stemness_Proteins SOX2, Oct4, Notch1 JNK->Stemness_Proteins regulates Gastric_Cancer_Stemness Gastric_Cancer_Stemness Stemness_Proteins->Gastric_Cancer_Stemness promotes Chemosensitivity Chemosensitivity Gastric_Cancer_Stemness->Chemosensitivity decreases

SIRT3-JNK signaling pathway in gastric cancer.

In melanoma , this compound acts as a dual inhibitor of SIRT1 and SIRT3 .[1][5] This dual inhibition leads to mitochondrial metabolic reprogramming, affecting cell cycle progression and inducing apoptosis.[1]

SIRT1_SIRT3_Inhibition_in_Melanoma 4_Bromo_resveratrol 4_Bromo_resveratrol SIRT1 SIRT1 4_Bromo_resveratrol->SIRT1 inhibits SIRT3 SIRT3 4_Bromo_resveratrol->SIRT3 inhibits Metabolic_Reprogramming Metabolic Reprogramming (↓ Lactate, ↓ Glucose Uptake) SIRT1->Metabolic_Reprogramming SIRT3->Metabolic_Reprogramming Cell_Cycle_Arrest G0/G1 Phase Arrest Metabolic_Reprogramming->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Metabolic_Reprogramming->Apoptosis leads to Melanoma_Cell_Growth Melanoma_Cell_Growth Cell_Cycle_Arrest->Melanoma_Cell_Growth inhibits Apoptosis->Melanoma_Cell_Growth inhibits

SIRT1/SIRT3 inhibition pathway in melanoma.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Seed gastric cancer cells (MKN45 and AGS) in 96-well plates at a density of 6,000 cells/well and incubate for 24 hours.[2]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, and 100 μM) for different time points (e.g., 24, 48, and 72 hours).[2]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time (typically 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 A Seed Cells B Treat with This compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

General workflow for an MTT assay.
Apoptosis Assay (Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat melanoma or gastric cancer cells with this compound at desired concentrations and for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., SIRT3, p-JNK, cleaved caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging: Detect the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the protein expression level.

Conclusion

The preliminary studies on this compound highlight its potential as an anti-cancer agent, particularly in melanoma and gastric cancer. Its ability to target key signaling pathways involved in cell survival, proliferation, and stemness provides a strong rationale for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding and potential therapeutic application of this promising compound. Future studies should focus on in-depth mechanistic elucidation, in vivo efficacy, and toxicological profiling to pave the way for potential clinical translation.

References

4'-Bromo-resveratrol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a potent modulator of key cellular signaling pathways, demonstrating significant potential in preclinical cancer research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of its known mechanisms of action, primarily as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). This document aims to serve as a valuable resource for researchers investigating the therapeutic applications of sirtuin inhibitors and developing novel anti-cancer agents.

Chemical Structure and Identification

This compound is a stilbenoid, characterized by a 1,2-diphenylethylene core structure. It is systematically named 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol .[1] The key structural feature is the presence of a bromine atom at the 4'-position of one of the phenyl rings, which distinguishes it from its parent compound, resveratrol.

IdentifierValue
IUPAC Name (E)-5-(4-bromostyryl)benzene-1,3-diol
Formal Name 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol[1]
CAS Number 1224713-90-9[1]
Molecular Formula C₁₄H₁₁BrO₂[1]
Molecular Weight 291.14 g/mol [1]
SMILES Oc1cc(O)cc(/C=C/c2ccc(Br)cc2)c1[1]
InChI InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

PropertyValue
Physical State Crystalline solid[1]
Solubility DMF: 100 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 100 µg/mL[1]
Storage Store at -20°C[1]
Stability ≥ 4 years at -20°C[1]
λmax 213, 303, 316 nm[1]

Biological and Pharmacological Properties

This compound is a potent dual inhibitor of the NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1] Unlike its parent compound, resveratrol, which is known to activate SIRT1, this compound exhibits inhibitory activity against both enzymes. This dual inhibition is the basis for its observed anti-cancer properties.

Mechanism of Action

Crystal structure studies of SIRT3 in complex with this compound have revealed two binding sites for the compound. The inhibitory mechanism involves substrate competition at an internal binding site.[2] Homology modeling suggests that a second, allosteric binding site might be responsible for the paradoxical activation of SIRT1 by resveratrol.[2]

Anti-Cancer Activity

Preclinical studies have demonstrated the efficacy of this compound in various cancer models:

  • Melanoma: It has been shown to inhibit the growth of melanoma cells by inducing mitochondrial metabolic reprogramming.[3]

  • Gastric Cancer: this compound inhibits gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[4]

The anti-proliferative effects are attributed to the induction of apoptosis and cell cycle arrest.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of stilbenes like this compound is the Wittig reaction . This reaction involves the coupling of a phosphonium ylide with an aldehyde.

Workflow for the Wittig Synthesis of this compound

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Demethylation cluster_3 Purification 3,5-Dimethoxybenzyl_bromide 3,5-Dimethoxybenzyl bromide Phosphonium_salt 3,5-Dimethoxybenzyltriphenylphosphonium bromide 3,5-Dimethoxybenzyl_bromide->Phosphonium_salt Toluene, reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_salt Ylide 3,5-Dimethoxybenzylidenetriphenylphosphorane Phosphonium_salt->Ylide THF Base Strong Base (e.g., n-BuLi) Base->Ylide Protected_stilbene 3,5-Dimethoxy-4'-bromostilbene Ylide->Protected_stilbene THF, 0°C to rt 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Protected_stilbene Final_product This compound Protected_stilbene->Final_product DCM, -78°C to rt BBr3 Boron tribromide (BBr₃) BBr3->Final_product Crude_product Crude this compound Final_product->Crude_product Column_chromatography Silica Gel Column Chromatography Crude_product->Column_chromatography Purified_product Pure this compound Recrystallization Recrystallization Column_chromatography->Recrystallization Recrystallization->Purified_product

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Protocol (Hypothetical, based on standard Wittig reaction procedures):

  • Preparation of the Phosphonium Salt: 3,5-Dimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) are refluxed in toluene for 24 hours. The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

  • Ylide Formation: The phosphonium salt (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cooled to 0°C. A strong base such as n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at 0°C, during which a color change to deep orange/red is typically observed, indicating ylide formation.

  • Wittig Reaction: A solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Demethylation: The crude 3,5-dimethoxy-4'-bromostilbene is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C under an inert atmosphere. Boron tribromide (BBr₃, 3.0 eq) is added dropwise. The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Final Work-up and Purification: The reaction is quenched by the slow addition of methanol, followed by water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude this compound is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Biological Assays

Workflow for Assessing Anti-Cancer Activity of this compound

G Cell_Culture Cancer Cell Lines (e.g., Melanoma, Gastric) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (SIRT1, SIRT3, apoptosis/cell cycle markers) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Detailed Protocols (based on published studies):

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Western Blot Analysis:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, SIRT3, cleaved caspase-3, PARP, p21, Cyclin D1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways, leading to its anti-cancer effects.

G 4BR This compound SIRT3 SIRT3 4BR->SIRT3 JNK JNK SIRT3->JNK cJun c-Jun JNK->cJun Stemness Gastric Cancer Stemness cJun->Stemness

References

The Pharmacology of 4'-Bromo-resveratrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol is a synthetic analog of resveratrol, a naturally occurring polyphenol known for its diverse biological activities. Unlike its parent compound which can activate sirtuin 1 (SIRT1), this compound acts as a potent dual inhibitor of two key members of the sirtuin family of NAD+-dependent deacetylases: SIRT1 and SIRT3.[1][2][3][4][5] This distinct pharmacological profile has positioned this compound as a valuable tool for investigating the roles of SIRT1 and SIRT3 in various cellular processes and as a potential therapeutic agent, particularly in the context of oncology.

This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, and its effects on cancer cells. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Pharmacology

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of SIRT1 and SIRT3.[2][6] Structural studies have revealed that it binds to both an internal site and an allosteric site on SIRT3, competing with the substrate.[2] While specific IC50 values are not consistently reported across the literature, one study indicated that this compound completely inhibited both SIRT1 and SIRT3 activity at a concentration of 0.2 mM in a deacetylation assay.[6]

Anti-Cancer Effects

The dual inhibition of SIRT1 and SIRT3 by this compound has been shown to impart significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably in melanoma and gastric cancer.[1][4]

In Melanoma:

In human melanoma cell lines (G361, SK-MEL-28, and SK-MEL-2), this compound has been demonstrated to:

  • Decrease cell proliferation and clonogenic survival.[4]

  • Induce apoptosis, evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), and a decrease in procaspase-3 and -8.[4]

  • Cause a G0/G1 phase cell cycle arrest.[4] This is accompanied by an increase in the cell cycle inhibitor WAF-1/P21 and a decrease in the levels of Cyclin D1 and Cyclin-dependent kinase 6 (CDK6).[4]

  • Downregulate the proliferation marker, proliferating cell nuclear antigen (PCNA).[4]

  • Inhibit melanoma cell migration.[4]

  • Induce mitochondrial metabolic reprogramming, characterized by a decrease in lactate production, glucose uptake, and the NAD+/NADH ratio.[4] This is associated with the downregulation of lactate dehydrogenase A (LDHA) and glucose transporter 1 (GLUT1).[4]

In Gastric Cancer:

In human gastric cancer cells, this compound has been shown to inhibit cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[1][7] Specifically, it:

  • Reduces gastric cancer cell viability in a dose-dependent manner.[1]

  • Inhibits the stemness properties of gastric cancer cells.[1]

  • Downregulates the expression of stemness-related markers.[1]

  • Increases chemosensitivity to 5-fluorouracil (5-FU).[1]

Data Presentation

In Vitro Efficacy of this compound in Cancer Cell Lines
Cell Line(s)Cancer TypeConcentration(s)DurationKey EffectsReference(s)
G361, SK-MEL-28, SK-MEL-2MelanomaNot specifiedNot specifiedDecreased proliferation and clonogenic survival, induction of apoptosis, G0/G1 cell cycle arrest, inhibition of cell migration.[4]
MKN45, AGSGastric Cancer0, 12.5, 25, 50, 100 µM24, 48, 72 hDose-dependent inhibition of cell viability.[1]
MKN45Gastric Cancer25 µMNot specifiedInhibition of sphere formation and colony formation ability.[1]
MKN45, AGSGastric Cancer25 µM with 0.5 µM 5-FU48 hIncreased chemosensitivity to 5-FU.[1]
Effects of this compound on Key Protein Expression and Cellular Processes
Target/ProcessCell Line(s)ConcentrationDurationObserved EffectReference(s)
WAF-1/P21MelanomaNot specifiedNot specifiedIncrease in protein levels.[4]
Cyclin D1/CDK6MelanomaNot specifiedNot specifiedDecrease in protein levels.[4]
Procaspase-3, Procaspase-8MelanomaNot specifiedNot specifiedDecrease in protein levels.[4]
Cleaved Caspase-3, Cleaved PARPMelanomaNot specifiedNot specifiedIncrease in protein levels.[4]
PCNAMelanomaNot specifiedNot specifiedDownregulation of protein levels.[4]
Lactate Production, Glucose UptakeMelanomaNot specifiedNot specifiedDecrease.[4]
NAD+/NADH RatioMelanomaNot specifiedNot specifiedDecrease.[4]
LDHA, GLUT1MelanomaNot specifiedNot specifiedDownregulation of protein levels.[4]
Stemness-related markersMKN4525 µM48 hDownregulation.[1]
JNK phosphorylationMKN4512.5, 25 µM48 hDecrease.[8]
Notch1MKN4512.5, 25 µM48 hDecrease.[8]

Experimental Protocols

Synthesis of this compound

Plausible Synthesis via Wittig Reaction:

  • Preparation of the Phosphonium Ylide: 3,5-Dimethoxybenzyl alcohol is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr3). The resulting bromide is then reacted with triphenylphosphine to form the phosphonium salt. Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium) generates the corresponding ylide.

  • Wittig Reaction: The ylide is then reacted with 4-bromobenzaldehyde in an appropriate solvent (e.g., THF) to form the stilbene backbone. This reaction typically yields a mixture of cis and trans isomers.

  • Purification and Demethylation: The isomers are separated using column chromatography. The desired trans-isomer is then demethylated using a reagent such as boron tribromide (BBr3) to yield this compound.

Plausible Synthesis via Heck Reaction:

  • Preparation of Reactants: 3,5-Dihydroxystyrene (or a protected version) and 4-bromoiodobenzene (or another suitable aryl halide) are required.

  • Heck Coupling: The two reactants are coupled in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base in a suitable solvent.

  • Deprotection and Purification: If protecting groups were used for the hydroxyls on the styrene, they are removed. The final product, this compound, is then purified by column chromatography.

Key In Vitro Assays

Cell Culture and Treatment:

  • Human melanoma (G361, SK-MEL-28, SK-MEL-2) or gastric cancer (MKN45, AGS) cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4][8][17]

  • This compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[17]

  • Cells are treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods.[1][8][17]

Cell Viability Assay (e.g., MTT or CCK-8):

  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • The cells are then treated with different concentrations of this compound for various time points (e.g., 24, 48, 72 hours).[1]

  • At the end of the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well and incubated for a few hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO for MTT).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining and Flow Cytometry):

  • Cells are treated with this compound for a specified time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis:

  • Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[18][19][20][21]

  • The protein concentration of the lysates is determined using a BCA protein assay.[8]

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

  • The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).[19]

  • The membrane is then incubated with primary antibodies against the proteins of interest (e.g., SIRT1, SIRT3, cleaved caspase-3, Cyclin D1, etc.) overnight at 4°C.[19]

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]

Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol).[22][23]

  • The RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.[22][23]

  • qRT-PCR is performed using a SYBR Green-based master mix and primers specific for the genes of interest.[22][24]

  • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Mandatory Visualization

G cluster_0 This compound Effects on Melanoma Cells cluster_1 SIRT Inhibition cluster_2 Cell Cycle Arrest (G0/G1) cluster_3 Apoptosis cluster_4 Metabolic Reprogramming BromoRes This compound SIRT1 SIRT1 BromoRes->SIRT1 inhibits SIRT3 SIRT3 BromoRes->SIRT3 inhibits p21 WAF-1/p21 BromoRes->p21 induces CyclinD1_CDK6 Cyclin D1/CDK6 BromoRes->CyclinD1_CDK6 inhibits Caspases Caspase-3 & 8 Cleavage BromoRes->Caspases induces GlucoseUptake Glucose Uptake BromoRes->GlucoseUptake inhibits LactateProduction Lactate Production BromoRes->LactateProduction inhibits NAD_NADH NAD+/NADH Ratio BromoRes->NAD_NADH decreases CellCycleArrest G0/G1 Arrest p21->CellCycleArrest promotes CyclinD1_CDK6->CellCycleArrest inhibition promotes PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis MetabolicReprogramming Metabolic Reprogramming GlucoseUptake->MetabolicReprogramming LactateProduction->MetabolicReprogramming NAD_NADH->MetabolicReprogramming

Caption: Signaling pathways affected by this compound in melanoma cells.

G cluster_0 This compound Effects on Gastric Cancer Stemness BromoRes This compound SIRT3 SIRT3 BromoRes->SIRT3 inhibits JNK JNK SIRT3->JNK inhibition leads to dephosphorylation Notch1 Notch1 JNK->Notch1 dephosphorylation leads to downregulation Stemness Cancer Stemness (Self-renewal, Chemoresistance) Notch1->Stemness downregulation inhibits

Caption: SIRT3-JNK-Notch1 signaling pathway in gastric cancer stemness.

G cluster_0 Experimental Workflow for In Vitro Evaluation cluster_1 Cellular Assays cluster_2 Molecular Analyses start Cancer Cell Lines (Melanoma or Gastric) treatment Treatment with This compound start->treatment viability Cell Viability (MTT/CCK-8) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle migration Cell Migration treatment->migration western Western Blot (Protein Expression) treatment->western qpcr qRT-PCR (Gene Expression) treatment->qpcr end Data Analysis and Conclusion viability->end apoptosis->end cell_cycle->end migration->end western->end qpcr->end

References

Methodological & Application

Application Notes and Protocols for 4'-Bromo-resveratrol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a potent modulator of key cellular signaling pathways, demonstrating significant anti-cancer properties. Unlike its parent compound, this compound acts as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and tumorigenesis.[1][2] This document provides detailed experimental protocols for the application of this compound in cell culture, summarizes its effects on various cancer cell lines, and illustrates its mechanism of action through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT3.[1] In the context of cancer, its inhibitory action on SIRT3 is of particular interest. SIRT3 is a mitochondrial deacetylase that regulates metabolic homeostasis and has been implicated in maintaining the stemness of cancer stem cells.[3][4] By inhibiting SIRT3, this compound disrupts mitochondrial metabolism and downregulates pathways associated with cancer cell survival and proliferation. One of the key downstream effects of SIRT3 inhibition by this compound is the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis and the regulation of cancer stemness.[3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the viability of human gastric cancer cell lines, MKN45 and AGS, at various time points.

Table 1: Effect of this compound on MKN45 Cell Viability (% of Control)

Concentration (µM)24 hours48 hours72 hours
0100100100
12.5~95~85~75
25~90~70~60
50~80~50~40
100~60~30~20

Data extrapolated from graphical representations in cited literature.[3]

Table 2: Effect of this compound on AGS Cell Viability (% of Control)

Concentration (µM)24 hours48 hours72 hours
0100100100
12.5~100~90~80
25~95~80~65
50~85~60~45
100~70~40~25

Data extrapolated from graphical representations in cited literature.[3]

In studies on human melanoma cell lines (G361, SK-MEL-28, and SK-MEL-2), this compound has been shown to decrease proliferation and clonogenic survival, induce apoptosis, and cause a G0/G1 phase cell cycle arrest.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 6,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM).[3] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay evaluates the effect of this compound on the ability of single cells to form colonies.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Low melting point agarose

  • Crystal violet solution (0.005%)

Procedure:

  • Prepare a base layer of 0.6% agarose in complete medium in 6-well plates.

  • Trypsinize and count the cells.

  • Resuspend 2.5 x 10^4 MKN45 cells in 0.3% low melting point agarose in complete medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle control.[3]

  • Layer the cell suspension on top of the base layer.

  • Incubate the plates for 2 weeks, adding fresh medium with this compound or vehicle every 3-4 days.

  • After 2 weeks, stain the colonies with 0.005% crystal violet.[3]

  • Count the number of colonies and measure their area using imaging software like ImageJ.[3]

Sphere Formation Assay

This assay is used to assess the effect of this compound on the self-renewal capacity of cancer stem-like cells.

Materials:

  • This compound

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates (e.g., NanoCulture Plate)

Procedure:

  • Trypsinize and count the cells to obtain a single-cell suspension.

  • Seed 1 x 10^4 MKN45 cells in an ultra-low attachment plate with sphere-forming medium containing the desired concentration of this compound (e.g., 25 µM) or vehicle control.[3]

  • Incubate the plates for 7 days.[3]

  • After 7 days, visualize and count the number of spheres formed. The area of the spheres can be measured using imaging software.[3]

Signaling Pathway and Experimental Workflow Diagrams

SIRT3_JNK_Pathway BromoRes This compound SIRT3 SIRT3 BromoRes->SIRT3 Inhibition JNK JNK SIRT3->JNK Deacetylation (Inhibition of JNK pathway) cJun c-Jun JNK->cJun Phosphorylation Stemness Cancer Stemness (SOX2, Oct4, Notch1) JNK->Stemness Downregulation Apoptosis Apoptosis cJun->Apoptosis Activation

Caption: SIRT3-JNK Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Molecular Analysis CellCulture 1. Cancer Cell Culture (e.g., MKN45, AGS, Melanoma lines) Treatment 2. Treatment with This compound (Dose-response & time-course) CellCulture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Colony 3b. Colony Formation Assay Treatment->Colony Sphere 3c. Sphere Formation Assay Treatment->Sphere Apoptosis 3d. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle 3e. Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot 4. Western Blot (SIRT3, JNK, c-Jun, etc.) Treatment->WesternBlot DataAnalysis 5. Data Analysis & Interpretation

References

Dissolving 4'-Bromo-resveratrol for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-resveratrol, a synthetic derivative of the naturally occurring polyphenol resveratrol, is a potent inhibitor of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3) deacetylases.[1][2] Its investigation in various therapeutic areas, including cancer research, necessitates standardized protocols for its dissolution to ensure reproducible and reliable results in in vitro assays.[3][4] This document provides detailed application notes and protocols for the proper dissolution and handling of this compound for experimental use.

Physicochemical Properties and Solubility

This compound (5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol) is a crystalline solid with a molecular weight of 291.1 g/mol .[5] Its solubility is a critical factor for the preparation of stock solutions for in vitro studies. The compound exhibits good solubility in common organic solvents but is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).

Table 1: Solubility of this compound in Various Solvents.

SolventSolubilitySource
Dimethylformamide (DMF)100 mg/mL[5]
Dimethyl sulfoxide (DMSO)50 mg/mL[5][6]
Ethanol50 mg/mL[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2)100 µg/mL[5]

Note: Solubility values may have slight variations between different suppliers.

Recommended Solvents for In Vitro Assays

For most in vitro assays, including cell-based and biochemical experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. This is due to its high solvating power for the compound and its miscibility with aqueous culture media. Ethanol can also be used, but researchers should be mindful of its potential effects on certain cell types at higher concentrations. DMF is also a suitable solvent, offering the highest solubility, but it is less commonly used in cell culture applications due to its higher potential for toxicity.

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 291.1 g/mol )

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or covered with foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 14.555 mg of the compound (Calculation: 0.05 mol/L * 0.001 L * 291.1 g/mol = 0.014555 g).

  • Dissolution: Add the weighed this compound to a sterile, light-protected tube. Add the calculated volume of sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[7]

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability.[3][8] When stored at -20°C, the solution is stable for at least one month, and at -80°C, for up to six months.[3] Protect from light.[3]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 50 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: To prevent precipitation of the compound, add the stock solution to the pre-warmed culture medium and mix immediately and thoroughly.[7]

    • The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. A final concentration of 0.1% DMSO is often preferred.[7]

Table 2: Example Dilution Scheme for a 100 µM Working Solution.

StepActionDescription
1Prepare Intermediate DilutionAdd 2 µL of 50 mM stock to 998 µL of culture medium.
2Mix ThoroughlyVortex gently to ensure homogeneity. This results in a 100 µM working solution.
3Final DMSO ConcentrationThe final DMSO concentration in this working solution will be 0.2%.

Signaling Pathway and Experimental Workflow Diagrams

This compound as a Sirtuin Inhibitor

This compound acts as a dual inhibitor of SIRT1 and SIRT3, which are involved in various cellular processes, including metabolism and stress responses.[1][3]

sirtuin_inhibition BromoRes This compound SIRT1 SIRT1 BromoRes->SIRT1 Inhibits SIRT3 SIRT3 BromoRes->SIRT3 Inhibits Downstream Downstream Cellular Processes (e.g., Metabolism, Apoptosis) SIRT1->Downstream Regulates SIRT3->Downstream Regulates

Caption: Inhibition of SIRT1 and SIRT3 by this compound.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for using this compound in a cell-based assay.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay stock Prepare High-Concentration Stock Solution (in DMSO) working Prepare Working Solutions (in Culture Medium) stock->working treatment Treat Cells with Working Solutions working->treatment seeding Seed Cells seeding->treatment incubation Incubate for Desired Time treatment->incubation analysis Analyze Cellular Response (e.g., Viability, Gene Expression) incubation->analysis

Caption: General workflow for preparing and using this compound.

Important Considerations

  • Light Sensitivity: this compound may be light-sensitive. It is recommended to handle the compound and its solutions in a manner that minimizes light exposure, such as using amber vials or tubes wrapped in aluminum foil.

  • Stability in Aqueous Solutions: Like its parent compound resveratrol, this compound's stability in aqueous solutions may be pH and temperature-dependent.[9][10] It is advisable to prepare fresh working solutions from the frozen stock for each experiment.

  • Solvent Effects: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

  • Quality of Compound: The purity of the this compound can impact experimental outcomes. Ensure you are using a high-purity grade compound from a reputable supplier.

References

Effective Concentration and Application Protocols for 4'-Bromo-resveratrol in Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4'-Bromo-resveratrol, a synthetic analog of the natural polyphenol resveratrol, has emerged as a potent anti-melanoma agent. It functions as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators of cellular metabolism and survival.[1][2][3] This document provides a comprehensive overview of the effective concentrations of this compound in various melanoma cell lines and detailed protocols for key in vitro experiments to assess its efficacy. The information presented is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its anti-melanoma effects through a multi-pronged approach. By inhibiting SIRT1 and SIRT3, it induces metabolic reprogramming, leading to a decrease in lactate production and glucose uptake.[1][2] This metabolic shift is accompanied by cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[1][2] Key molecular events include the downregulation of Cyclin D1 and Cyclin-dependent kinase 6 (CDK6), and the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Data Presentation

Table 1: Effective Concentrations of this compound on Melanoma Cell Proliferation

While specific IC50 values for this compound in the G361, SK-MEL-28, and SK-MEL-2 human melanoma cell lines have not been explicitly reported in the primary literature, studies have demonstrated a significant dose-dependent inhibition of proliferation. The table below summarizes the concentration range at which these anti-proliferative effects were observed.

Cell LineConcentration Range (mM)Duration of TreatmentAssayReference
G3610.0125 - 0.272 hoursMTT Assay[1]
SK-MEL-280.0125 - 0.272 hoursMTT Assay[1]
SK-MEL-20.0125 - 0.272 hoursMTT Assay[1]
Table 2: Effects of this compound on Melanoma Cell Functions
EffectMelanoma Cell LinesConcentration (mM)OutcomeReference
Inhibition of Clonogenic SurvivalG361, SK-MEL-28, SK-MEL-20.0125 - 0.2Dose-dependent decrease in colony formation[1]
Induction of ApoptosisG361, SK-MEL-28, SK-MEL-2Not specifiedIncreased PARP cleavage[1]
Cell Cycle ArrestG361, SK-MEL-28, SK-MEL-2Not specifiedG0/G1 phase arrest[1]
Metabolic ReprogrammingG361, SK-MEL-28, SK-MEL-2Not specifiedDecreased lactate production and glucose uptake[1][2]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of melanoma cells.

  • Materials:

    • Melanoma cells (e.g., G361, SK-MEL-28, SK-MEL-2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should range from 0.0125 to 0.2 mM. A vehicle control (DMSO) should also be included.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plates for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of melanoma cells after treatment with this compound.

  • Materials:

    • Melanoma cells

    • Complete culture medium

    • This compound

    • 6-well plates

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed cells into 6-well plates at a density of 500 cells/well.

    • Allow cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound (0.0125 - 0.2 mM) for 24 hours.

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS and fix them with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing >50 cells) in each well.

    • Calculate the surviving fraction for each treatment group relative to the control.

3. Apoptosis Assay (Western Blot for PARP Cleavage)

This protocol detects the induction of apoptosis by analyzing the cleavage of PARP.

  • Materials:

    • Melanoma cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat melanoma cells with the desired concentration of this compound for 48 hours.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against PARP, cleaved PARP, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system.

4. Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Melanoma cells

    • This compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat melanoma cells with this compound for 48 hours.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

G cluster_0 This compound BR This compound SIRT1 SIRT1 BR->SIRT1 SIRT3 SIRT3 BR->SIRT3 Metabolism Metabolic Reprogramming (↓ Lactate, ↓ Glucose Uptake) SIRT1->Metabolism CellCycle Cell Cycle Arrest (G0/G1) SIRT1->CellCycle Inhibition leads to Apoptosis Apoptosis SIRT1->Apoptosis Inhibition leads to SIRT3->Metabolism CyclinCDK ↓ Cyclin D1 / CDK6 CellCycle->CyclinCDK PARP ↑ Cleaved PARP Apoptosis->PARP

Caption: Signaling pathway of this compound in melanoma cells.

G cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Endpoints Start Seed Melanoma Cells Treat Treat with this compound (0.0125 - 0.2 mM) Start->Treat MTT MTT Assay (72h) Treat->MTT Clonogenic Clonogenic Assay (10-14 days) Treat->Clonogenic Western Western Blot (48h) Treat->Western Flow Flow Cytometry (48h) Treat->Flow Proliferation ↓ Cell Proliferation MTT->Proliferation Survival ↓ Clonogenic Survival Clonogenic->Survival Apoptosis ↑ Apoptosis (Cleaved PARP) Western->Apoptosis CellCycle G0/G1 Arrest Flow->CellCycle

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Utilizing 4'-Bromo-resveratrol in a Clonogenic Survival Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has demonstrated significant anti-cancer properties. This document provides detailed application notes and protocols for assessing the long-term efficacy of this compound on cancer cell proliferation and survival using the clonogenic survival assay. This assay is a gold-standard in vitro method to determine the ability of a single cell to form a colony, thereby measuring the reproductive viability of a cell population after exposure to a cytotoxic agent.

Studies have shown that this compound acts as a dual inhibitor of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3).[1] The inhibition of these NAD+-dependent deacetylases leads to a decrease in cancer cell proliferation and clonogenic survival.[1] This compound has been observed to induce apoptosis and cause G0/G1 phase cell cycle arrest in melanoma cells.[1] Furthermore, it can inhibit gastric cancer cell stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[2][3] The clonogenic assay is, therefore, a critical tool to quantify the cytotoxic and cytostatic effects of this compound on cancer cells.

Putative Signaling Pathways Affected by this compound

This compound, similar to its parent compound resveratrol, is believed to modulate a variety of signaling pathways implicated in cancer progression.[4][5][6][7][8] The inhibition of SIRT1 and SIRT3 by this compound can lead to downstream effects on cell cycle regulation, apoptosis, and metabolism.[1]

G cluster_0 This compound cluster_1 Primary Targets cluster_2 Downstream Effects 4BR This compound SIRT1 SIRT1 4BR->SIRT1 Inhibits SIRT3 SIRT3 4BR->SIRT3 Inhibits p53 p53 (Acetylated) SIRT1->p53 Deacetylates JNK JNK Pathway SIRT3->JNK Regulates MetabolicReprogramming Metabolic Reprogramming SIRT3->MetabolicReprogramming Regulates p21 p21 (WAF-1/P21) p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CyclinD1_CDK6 Cyclin D1/CDK6 p21->CyclinD1_CDK6 Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1_CDK6->CellCycleArrest Promotes Progression CancerStemness Cancer Stemness JNK->CancerStemness Promotes

Caption: Putative signaling pathway of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., G361, SK-MEL-28 melanoma; MKN45, AGS gastric cancer).

  • This compound: Stock solution prepared in DMSO and stored at -20°C.

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet Staining Solution: 0.5% crystal violet in 50% methanol/water.

  • Tissue Culture Plates: 6-well and 100 mm plates.

  • Sterile Pipettes and Tips

  • Incubator: 37°C, 5% CO2.

  • Microscope

  • Hemocytometer or Automated Cell Counter

Experimental Workflow

G cluster_0 Phase 1: Cell Preparation & Seeding cluster_1 Phase 2: Treatment cluster_2 Phase 3: Colony Formation cluster_3 Phase 4: Staining & Analysis A 1. Culture cancer cells to ~80% confluency. B 2. Trypsinize and create a single-cell suspension. A->B C 3. Count cells and determine viability. B->C D 4. Seed a precise number of cells into 6-well plates. C->D E 5. Allow cells to attach for 24 hours. D->E F 6. Treat cells with varying concentrations of this compound. E->F G 7. Include a vehicle control (DMSO). H 8. Incubate for 48 hours. F->H I 9. Replace treatment medium with fresh complete medium. H->I J 10. Incubate for 10-14 days, monitoring colony formation. I->J K 11. Wash colonies with PBS. J->K L 12. Fix and stain colonies with crystal violet. K->L M 13. Wash plates and allow to dry. L->M N 14. Count colonies (≥50 cells). M->N O 15. Calculate Plating Efficiency and Surviving Fraction. N->O

Caption: Experimental workflow for the clonogenic survival assay.

Detailed Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line in complete medium until approximately 80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cells.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 6-well plates at a predetermined density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

  • Treatment with this compound:

    • Allow the seeded cells to attach to the plates for 24 hours in the incubator.

    • Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested concentration range to start with is 10 µM to 100 µM.[9]

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plates for 48 hours.

  • Colony Formation:

    • After the 48-hour treatment period, carefully aspirate the medium containing this compound.

    • Gently wash the cells once with PBS.

    • Add fresh, complete medium to each well.

    • Return the plates to the incubator and allow the colonies to grow for 10-14 days. The incubation time will vary depending on the growth rate of the cell line.

    • Monitor the plates every 2-3 days to observe colony formation.

  • Fixation and Staining:

    • Once the colonies in the control wells are visible to the naked eye (typically containing at least 50 cells), remove the medium.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of the crystal violet staining solution to each well and incubating for 20-30 minutes at room temperature.

    • Carefully remove the staining solution.

    • Gently wash the plates with tap water until the background is clear and only the colonies are stained.

    • Allow the plates to air dry completely.

  • Data Analysis:

    • Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells.[10]

    • Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:

      • Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100

      • Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Data Presentation

The quantitative data from a clonogenic survival assay should be presented in a clear and organized manner. Below is a template for data presentation.

Table 1: Effect of this compound on the Clonogenic Survival of [Cell Line Name] Cells

Treatment GroupConcentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction
Vehicle Control (DMSO)01.00
This compound10
This compound25
This compound50
This compound100

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 2: Reported IC50 Values of Resveratrol in Various Cancer Cell Lines (for reference)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLaCervical Cancer200-25048
MDA-MB-231Breast Cancer200-25048
MCF-7Breast Cancer400-50048
SiHaCervical Cancer400-50048
A549Lung Cancer400-50048

This table provides reference IC50 values for resveratrol from a study to aid in dose selection for this compound experiments.[11]

Conclusion

The clonogenic survival assay is a robust method for evaluating the long-term effects of this compound on the reproductive integrity of cancer cells. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reliable and quantifiable data on the anti-proliferative and cytotoxic potential of this promising anti-cancer agent. The provided information on the putative signaling pathways can further aid in the interpretation of the experimental results and guide future mechanistic studies.

References

Application Notes and Protocols for Western Blot Analysis of PARP Cleavage Induced by 4'-Bromo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a potent anti-cancer agent. It functions as a dual inhibitor of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3), key regulators of cellular metabolism and stress responses.[1][2] This inhibition disrupts mitochondrial metabolic processes, leading to cell cycle arrest and the induction of apoptosis in cancer cells, notably in melanoma.[1][2] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa. The detection of the 89 kDa PARP fragment by Western blot is a widely accepted method for quantifying apoptotic cell death.[3] These application notes provide a detailed protocol for the analysis of PARP cleavage in response to this compound treatment.

Signaling Pathway of this compound Induced Apoptosis

This compound exerts its pro-apoptotic effects through a multi-faceted mechanism. By inhibiting SIRT1 and SIRT3, it induces metabolic reprogramming and oxidative stress within the cancer cells. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. In some cancer types, such as gastric cancer, this compound has been shown to inhibit cancer stemness through the SIRT3-c-Jun N-Terminal Kinase (JNK) signaling pathway.[4][5] The culmination of these signaling events is the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates, including PARP, leading to the execution of apoptosis.[1]

4-Bromo-resveratrol 4-Bromo-resveratrol SIRT1 SIRT1 4-Bromo-resveratrol->SIRT1 inhibits SIRT3 SIRT3 4-Bromo-resveratrol->SIRT3 inhibits Metabolic_Reprogramming Metabolic Reprogramming SIRT1->Metabolic_Reprogramming SIRT3->Metabolic_Reprogramming JNK_Pathway JNK Pathway SIRT3->JNK_Pathway Apoptosis_Signaling Apoptosis Signaling Metabolic_Reprogramming->Apoptosis_Signaling JNK_Pathway->Apoptosis_Signaling Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis_Signaling->Caspase_Activation PARP PARP (116 kDa) Caspase_Activation->PARP cleaves Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP

Figure 1: Signaling pathway of this compound-induced PARP cleavage.

Quantitative Data Summary

The following table provides illustrative quantitative data on the effects of this compound on PARP cleavage in human melanoma cell lines. This data is representative of expected outcomes based on published research, which indicates a significant increase in PARP cleavage upon treatment.[1]

Cell LineTreatment (Concentration)Duration (hours)Fold Change in Cleaved PARP (89 kDa) vs. Control
G361This compound (20 µM)48~3.5
SK-MEL-28This compound (20 µM)48~4.2
SK-MEL-2This compound (20 µM)48~3.8

Note: The fold change values are illustrative and may vary depending on the specific experimental conditions, including cell density, passage number, and antibody efficacy. Researchers should perform their own quantification and statistical analysis.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of PARP cleavage following treatment with this compound.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis A Seed melanoma cells (e.g., G361, SK-MEL-28) B Treat with this compound (and vehicle control) A->B C Lyse cells in RIPA buffer with protease inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF membrane E->F G Blocking (e.g., 5% non-fat milk) F->G H Primary Antibody Incubation (anti-PARP) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis (Full-length vs. Cleaved PARP) K->L M Normalization to Loading Control (e.g., β-actin) L->M

Figure 2: Experimental workflow for Western blot analysis of PARP cleavage.

Materials and Reagents
  • Cell Lines: Human melanoma cell lines (e.g., G361, SK-MEL-28, SK-MEL-2).

  • This compound: Stock solution in DMSO.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • Tris-Glycine SDS-PAGE Gels.

  • PVDF Membranes.

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-PARP antibody that recognizes both full-length (~116 kDa) and cleaved (~89 kDa) fragments.

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Protocol
  • Cell Seeding and Treatment:

    • Seed human melanoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) group.

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples by adding 1/4 volume of 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the primary anti-PARP antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for the loading control, the membrane can be stripped and re-probed with the anti-β-actin antibody following a similar incubation and detection procedure.

  • Data Quantification:

    • Use densitometry software to quantify the band intensities for full-length PARP (116 kDa), cleaved PARP (89 kDa), and the loading control (e.g., β-actin).

    • Normalize the intensity of the cleaved PARP band to the corresponding loading control band for each sample.

    • Calculate the fold change in cleaved PARP in treated samples relative to the vehicle control.[6]

References

Application of 4'-Bromo-resveratrol in Gastric Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastric cancer remains a significant global health challenge, with high rates of mortality often linked to tumor recurrence and chemoresistance. A subpopulation of cells within the tumor, known as cancer stem cells (CSCs), are thought to be a major driver of these phenomena. These CSCs possess self-renewal capabilities and are often resistant to conventional therapies, leading to treatment failure. Therefore, targeting the gastric cancer stem cell (GCSC) population represents a promising therapeutic strategy. 4'-Bromo-resveratrol (4-BR), a synthetic analog of the natural polyphenol resveratrol, has emerged as a potent inhibitor of GCSC properties. This document provides detailed application notes and protocols for researchers investigating the use of this compound in the context of gastric cancer stem cell research.

Recent studies have demonstrated that this compound effectively inhibits the stemness of gastric cancer cells by targeting the Sirtuin-3 (SIRT3)-c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4] This inhibition leads to a reduction in the expression of stemness-related markers and an increased sensitivity to conventional chemotherapeutic agents like 5-fluorouracil (5-FU).[2]

Mechanism of Action: The SIRT3-JNK Signaling Pathway

This compound exerts its anti-CSC effects by inhibiting SIRT3, a mitochondrial deacetylase that plays a crucial role in maintaining metabolic homeostasis and stemness in cancer cells.[1][2][3] Inhibition of SIRT3 by this compound leads to the downstream suppression of the c-Jun N-terminal kinase (JNK) pathway. This signaling cascade ultimately results in the downregulation of key stemness transcription factors and markers, thereby diminishing the GCSC population and enhancing chemosensitivity.[1][2]

GCSC_inhibition_pathway cluster_cell Gastric Cancer Stem Cell BR This compound SIRT3 SIRT3 BR->SIRT3 Inhibition JNK JNK Pathway BR->JNK Indirect Inhibition via SIRT3 SIRT3->JNK TranscriptionFactors Stemness Transcription Factors (SOX2, Oct4, Notch1) JNK->TranscriptionFactors Activation Stemness Stemness Properties (Self-renewal, Chemoresistance) TranscriptionFactors->Stemness Promotion

Figure 1: Signaling pathway of this compound in GCSCs.

Data Presentation

The efficacy of this compound in reducing gastric cancer cell viability and stemness has been quantified in several studies. The following tables summarize the key quantitative data from experiments conducted on human gastric cancer cell lines, MKN45 and AGS.

Table 1: Effect of this compound on Gastric Cancer Cell Viability
Cell LineConcentration (µM)24 hours48 hours72 hours
MKN45 12.5---
25Significant ReductionSignificant ReductionSignificant Reduction
50Significant ReductionSignificant ReductionSignificant Reduction
100Significant ReductionSignificant ReductionSignificant Reduction
AGS 12.5---
25Significant ReductionSignificant ReductionSignificant Reduction
50Significant ReductionSignificant ReductionSignificant Reduction
100Significant ReductionSignificant ReductionSignificant Reduction
Data is presented as a summary of significant dose-dependent reduction in cell viability as observed in the source study.[2][5]
Table 2: Inhibition of Gastric Cancer Stem Cell Markers by this compound (48h treatment)
Cell LineMarker12.5 µM 4-BR25 µM 4-BR
MKN45 CD24Significant ReductionSignificant Reduction
LGR5Significant ReductionSignificant Reduction
ALDH1+Significant ReductionSignificant Reduction
AGS CD24Significant ReductionSignificant Reduction
LGR5Significant ReductionSignificant Reduction
ALDH1+Significant ReductionSignificant Reduction
Data is presented as a summary of significant reduction in the percentage of cells expressing stemness markers.[2]
Table 3: Enhanced Chemosensitivity with Combined this compound and 5-Fluorouracil (5-FU) Treatment (48h)
Cell LineTreatmentEffect on Cell Viability
MKN45 & AGS 5-FU (0.5 µM)Reduction
4-BR (25 µM)Reduction
5-FU (0.5 µM) + 4-BR (25 µM)Significantly Greater Reduction than either agent alone
This demonstrates that 4-BR increases the chemosensitivity of gastric cancer cells to 5-FU.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature.[2]

experimental_workflow cluster_assays In Vitro Assays cluster_stemness_assays start Gastric Cancer Cell Lines (MKN45, AGS) treatment Treat with this compound (Various concentrations and time points) start->treatment viability Cell Viability Assay (CCK-8) treatment->viability stemness Stemness Assays treatment->stemness markers Stemness Marker Analysis (Flow Cytometry) treatment->markers chemo Chemosensitivity Assay (Co-treatment with 5-FU) treatment->chemo analysis Data Analysis and Interpretation viability->analysis sphere Sphere Formation Assay colony Colony Formation Assay markers->analysis sphere->analysis colony->analysis chemo->analysis

Figure 2: General experimental workflow for GCSC research.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed human gastric cancer cells (MKN45 or AGS) in a 96-well plate at a density of 6,000 cells per well.

  • Incubation: Culture the cells for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, and 100 µM) for 24, 48, or 72 hours. For chemosensitivity studies, treat with 25 µM 4-BR, 0.5 µM 5-FU, or a combination of both for 48 hours.

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for a specified period (typically 1-4 hours) at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Sphere Formation Assay

This assay evaluates the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of gastric cancer cells.

  • Seeding: Seed the cells in an ultra-low attachment 6-well plate at a low density (e.g., 500 cells/well).

  • Culture Medium: Culture the cells in a serum-free stem cell medium supplemented with appropriate growth factors.

  • Treatment: Add this compound (e.g., 25 µM) to the culture medium.

  • Incubation: Incubate the plates for 7-10 days to allow for sphere formation.

  • Imaging and Quantification: Observe and count the number of spheres (spheroids) formed under a microscope. Typically, spheres larger than a certain diameter (e.g., 50 µm) are counted.

  • Analysis: Compare the number and size of spheres in the treated groups to the untreated control.

Protocol 3: Flow Cytometry for Cancer Stem Cell Markers

This protocol is used to quantify the population of cells expressing specific GCSC surface markers.

  • Cell Preparation: Culture and treat cells with this compound (e.g., 12.5 µM and 25 µM) for 48 hours.

  • Harvesting: Harvest the cells and prepare a single-cell suspension.

  • Staining: Incubate the cells with fluorescently-conjugated antibodies specific for GCSC markers such as CD24 and LGR5. For ALDH1 activity, use a commercially available kit (e.g., ALDEFLUOR™ kit) according to the manufacturer's protocol.

  • Washing: Wash the cells to remove unbound antibodies.

  • Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Determine the percentage of cells positive for each marker in the treated and control groups.

Logical Relationships and Conclusion

The experimental evidence strongly supports a logical cascade where the inhibition of SIRT3 by this compound leads to a reduction in the functional and phenotypical properties of gastric cancer stem cells, which in turn enhances the efficacy of standard chemotherapy.

logical_relationship start This compound Treatment inhibition Inhibition of SIRT3-JNK Pathway start->inhibition stemness_reduction Reduced GCSC Properties (↓ Sphere Formation, ↓ Stemness Markers) inhibition->stemness_reduction chemo_increase Increased Chemosensitivity to 5-FU stemness_reduction->chemo_increase outcome Potential Therapeutic Strategy for Gastric Cancer chemo_increase->outcome

Figure 3: Logical flow from 4-BR treatment to therapeutic potential.

References

Application Notes and Protocols for In Vivo Administration of 4'-Bromo-resveratrol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-resveratrol, a brominated analog of the naturally occurring polyphenol resveratrol, has emerged as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1][2][3][4] These NAD+-dependent deacetylases are implicated in a variety of cellular processes, and their dysregulation is associated with several diseases, including cancer. The inhibition of SIRT1 and SIRT3 by this compound has been shown to induce antiproliferative effects in cancer cells by reprogramming mitochondrial metabolism and affecting cell cycle and apoptosis signaling pathways.[1][5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on available research. It is important to note that while direct in vivo administration data for this compound is limited, the provided protocols are synthesized from studies on this compound and its parent molecule, resveratrol.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the in vitro effects of this compound on human gastric cancer cells.

Cell LineConcentrationTime (h)EffectReference
MKN45, AGS12.5, 25, 50, 100 µM24, 48, 72Dose-dependent reduction in cell viability[5]
MKN4525 µM-Inhibition of sphere and colony formation[5]
MKN45, AGS12.5, 25 µM48Reduction in CD24, LGR5, and ALDH1+ cancer stemness markers[6]
Reference In Vivo Administration of Resveratrol in Mouse Models

Due to the limited availability of specific in vivo dosage and administration protocols for this compound, the following table provides a summary of protocols used for its parent compound, resveratrol. This information can serve as a starting point for designing in vivo studies with this compound, but it is crucial to perform dose-finding and toxicity studies for the brominated analog.

Mouse ModelAdministration RouteDosageVehicleFrequencyReference
t(4;11) Acute Lymphoblastic Leukemia (NOD/SCID)Intraperitoneal (i.p.)10 mg/kgDMSOEvery other day[7]
Neuroblastoma (A/J)Intraperitoneal (i.p.)40 mg/kgDMSODaily[7]
General PharmacokineticsIntravenous (i.v.)15 mg/kg20% 2-hydroxypropyl-β-cyclodextrin in salineSingle dose[8]
Obesity-related Osteoarthritis (C57BL/6J)Oral Gavage22.5 mg/kg, 45 mg/kgNot specifiedDaily[9]
General Pharmacokinetics (B6C3F1/N)Oral Gavage625, 1250, 2500 mg/kgNot specifiedSingle dose[10]
Ovarian Cancer Xenograft (Athymic nude)Intraperitoneal (i.p.)Not specifiedNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to dissolve the powder. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mg), you might dissolve 2 mg of this compound in 100 µL of DMSO to create a stock solution.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • For intraperitoneal injection, the DMSO stock solution can be further diluted with sterile PBS or saline to the final desired concentration and to reduce the final DMSO concentration to less than 10% to minimize toxicity.

  • For oral gavage, the DMSO stock solution can be diluted in a suitable vehicle such as corn oil or a suspension vehicle like 0.5% carboxymethylcellulose.

  • Prepare fresh solutions for each day of administration.

Protocol 2: Intraperitoneal (i.p.) Administration in a Mouse Xenograft Model

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with melanoma or other cancer xenografts)

  • Prepared this compound solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Weigh each mouse to determine the exact volume of the this compound solution to be administered.

  • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Administer the treatment according to the predetermined schedule (e.g., daily or every other day).

Protocol 3: Oral Gavage Administration in a Mouse Model

Materials:

  • Mice

  • Prepared this compound solution/suspension

  • Sterile oral gavage needles (flexible or rigid, appropriate size for mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the exact volume of the this compound solution to be administered.

  • Gently restrain the mouse and hold it in an upright position.

  • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.

  • Slowly administer the calculated volume of the solution.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the mice for any signs of distress or toxicity.

  • Administer the treatment according to the experimental design.

Mandatory Visualization

Signaling_Pathway_of_4_Bromo_resveratrol cluster_extracellular Extracellular cluster_cellular Cancer Cell 4BR This compound SIRT1 SIRT1 4BR->SIRT1 Inhibits SIRT3 SIRT3 4BR->SIRT3 Inhibits MetabolicReprogramming Metabolic Reprogramming (↓ Lactate, ↓ Glucose Uptake) CellCycleArrest G0/G1 Phase Arrest (↑ p21, ↓ Cyclin D1/CDK6) Apoptosis Apoptosis (↑ Cleaved Caspase-3, ↑ PARP Cleavage) SIRT3->MetabolicReprogramming Regulates Proliferation ↓ Proliferation & Clonogenic Survival MetabolicReprogramming->Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation Migration ↓ Cell Migration Proliferation->Migration Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture (e.g., Melanoma, Gastric) Xenograft 2. Xenograft Implantation (Subcutaneous or Orthotopic) CellCulture->Xenograft TumorGrowth 3. Tumor Growth Monitoring (Until palpable/measurable) Xenograft->TumorGrowth Randomization 4. Randomization of Mice (Control vs. Treatment groups) TumorGrowth->Randomization Treatment 5. This compound Administration (i.p. or Oral Gavage) Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Animal Health (Calipers, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Reached (Tumor size limit, time) Monitoring->Endpoint Harvest 8. Tumor & Tissue Harvest Endpoint->Harvest Analysis 9. Downstream Analysis (Immunohistochemistry, Western Blot, etc.) Harvest->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving 4'-Bromo-resveratrol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo-resveratrol. The focus is on addressing challenges related to its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

This compound is a crystalline solid with limited aqueous solubility. Its solubility is significantly higher in organic solvents. The table below summarizes the available solubility data.

SolventSolubility
Dimethylformamide (DMF)100 mg/mL[1]
Dimethyl sulfoxide (DMSO)20 - 50 mg/mL[1][2]
Ethanol50 mg/mL[1][3]
Phosphate-Buffered Saline (PBS, pH 7.2)100 µg/mL[1]

Q2: Why is this compound poorly soluble in water?

Similar to its parent compound, resveratrol, this compound is a lipophilic molecule. The presence of the bromine atom further increases its hydrophobicity, leading to poor solubility in aqueous solutions. Resveratrol itself has a very low water solubility of approximately 0.05 mg/mL[4][5][6].

Q3: What are the common strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. These methods, widely used for resveratrol, can be adapted for this compound and include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrins: Encapsulating the molecule within cyclodextrin cavities.

  • Nanoformulations: Preparing liposomes, solid lipid nanoparticles (SLNs), or other nanoparticle-based delivery systems.

  • Surfactants: Using surfactants to form micelles that can solubilize the compound.

  • pH adjustment: Although less common for this type of molecule, altering the pH can sometimes improve solubility.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Precipitation of this compound in aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. The addition of an organic stock solution to the aqueous buffer can cause the compound to crash out.

Solutions:

  • Decrease the final concentration: Attempt your experiment with a lower final concentration of this compound.

  • Optimize the co-solvent percentage: If using a co-solvent like DMSO or ethanol to prepare a stock solution, ensure the final percentage in your aqueous medium is low (typically <1%) to avoid solvent effects on your biological system. You may need to test a range of final co-solvent concentrations to find the optimal balance between solubility and experimental validity.

  • Utilize a cyclodextrin-based approach: Cyclodextrins can significantly increase the aqueous solubility of hydrophobic compounds. Consider preparing a this compound-cyclodextrin inclusion complex.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility can lead to an inaccurate effective concentration of this compound in your experiments. The compound may be precipitating or forming aggregates, leading to variability.

Solutions:

  • Visually inspect your solutions: Before each experiment, carefully inspect your final working solutions for any signs of precipitation. Centrifuging the solution and measuring the concentration of the supernatant can also confirm the soluble fraction.

  • Prepare fresh solutions: Due to potential stability issues and precipitation over time, it is recommended to prepare fresh working solutions of this compound for each experiment.

  • Employ nanoformulations: Encapsulating this compound in liposomes or solid lipid nanoparticles can improve its stability and dispersion in aqueous media, leading to more consistent results.

Quantitative Data on Solubility Enhancement

While specific quantitative data for the solubility enhancement of this compound is limited in the published literature, extensive research on its parent compound, resveratrol, provides valuable insights. The following table summarizes the reported solubility improvements for resveratrol using various techniques, which can serve as a starting point for optimizing this compound solubility.

TechniqueVehicleSolubility Enhancement of Resveratrol
Co-solvents Polyethylene glycol 400 (PEG-400)Up to 374 mg/mL[4]
Ethanol87.98 mg/mL[4]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increase (e.g., from 0.03 mg/mL to 1.1 mg/mL for a derivative)[7]
Nanoformulations Solid Lipid Nanoparticles (SLNs)Approximately 3-fold increase compared to the pure drug[8]
LiposomesEncapsulation efficiency of up to 70% has been achieved

Experimental Protocols

The following are detailed methodologies for key experiments to improve the solubility of this compound, adapted from protocols for resveratrol. Note: These protocols should be optimized for this compound.

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Ethanol (analytical grade)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.

    • Store the stock solution at -20°C, protected from light.

  • Workflow Diagram:

    G Workflow for Co-solvent Stock Preparation A Weigh this compound B Add DMSO or Ethanol A->B C Vortex to dissolve B->C D Store at -20°C C->D

    Co-solvent stock preparation workflow.

Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare an aqueous solution of this compound with enhanced solubility through complexation with HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Distilled water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a solution of HP-β-CD in distilled water (e.g., 10% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-HP-β-CD complex.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Workflow Diagram:

    G Workflow for Cyclodextrin Solubilization A Prepare HP-β-CD solution B Add excess this compound A->B C Stir for 24-48h B->C D Centrifuge to remove undissolved compound C->D E Collect supernatant D->E F Determine concentration E->F

    Cyclodextrin solubilization workflow.

Signaling Pathway

This compound is a known dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). Inhibition of SIRT3 by this compound has been shown to impact the c-Jun N-terminal kinase (JNK) signaling pathway.

G Inhibitory Action of this compound cluster_0 This compound Action cluster_1 Sirtuin Deacetylases cluster_2 Downstream Signaling 4BR This compound SIRT1 SIRT1 4BR->SIRT1 Inhibits SIRT3 SIRT3 4BR->SIRT3 Inhibits Cellular_Processes Cell Proliferation, Apoptosis, Metabolism SIRT1->Cellular_Processes Regulates JNK_Pathway JNK Pathway SIRT3->JNK_Pathway Regulates JNK_Pathway->Cellular_Processes Impacts

Inhibitory action of this compound.

References

4'-Bromo-resveratrol stability and storage in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Bromo-resveratrol. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the stability, storage, and effective use of this compound in DMSO solutions, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and DMSO stock solutions?

A1: For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions prepared in DMSO should also be stored at -20°C. To maintain potency, it is recommended to use the DMSO stock solution within one month. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 50 mg/mL.[1][2]

Q3: What are the known cellular targets and mechanisms of action of this compound?

A3: this compound is a potent inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[2][3] Its inhibitory action on these sirtuins can induce metabolic reprogramming in cancer cells and affect signaling pathways related to cell cycle and apoptosis.[3] Specifically, it has been shown to inhibit gastric cancer stemness through the SIRT3-c-Jun N-Terminal Kinase (JNK) signaling pathway.[4]

Q4: Can I store my diluted working solutions of this compound in cell culture media?

A4: It is not recommended to store diluted solutions of this compound in cell culture media for extended periods. Polyphenolic compounds like resveratrol and its analogs can be unstable in aqueous solutions, with stability being influenced by factors such as pH and temperature.[5] It is advisable to prepare fresh dilutions in your cell culture medium for each experiment from a frozen DMSO stock.

Q5: How does the stability of this compound compare to its parent compound, resveratrol?

Troubleshooting Guide

This guide addresses common problems that may be encountered during experiments using this compound, with a focus on issues related to its stability in DMSO.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indication of compound degradation.

Possible Cause Troubleshooting Steps
Degradation of DMSO stock solution - Prepare fresh stock solutions: If the stock solution has been stored for an extended period (beyond the recommended 1 month) or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound. - Aliquot stock solutions: To prevent future degradation, aliquot new stock solutions into single-use volumes to minimize freeze-thaw cycles.
Moisture contamination in DMSO - Use high-purity, anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can contribute to compound degradation.[7] Use a fresh bottle of anhydrous DMSO for preparing stock solutions. - Proper handling of DMSO: Keep the DMSO container tightly sealed when not in use.
Light-induced degradation - Protect from light: Store stock solutions in amber vials or wrap vials in foil to protect them from light. Conduct experimental manipulations in a timely manner, avoiding prolonged exposure to ambient light.
pH instability in media - Monitor media pH: The stability of resveratrol and its analogs can be pH-dependent.[5] Ensure the pH of your cell culture medium is stable throughout the experiment, especially after the addition of the compound.
Issue 2: Precipitation of the compound in cell culture media.
Possible Cause Troubleshooting Steps
Poor solubility at working concentration - Ensure final DMSO concentration is low: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced precipitation and cellular toxicity. - Optimize dilution method: When diluting the DMSO stock into the aqueous cell culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion.
Interaction with media components - Test different media formulations: The solubility and stability of a compound can sometimes vary between different types of basal media. - Reduce serum concentration: If your experimental design allows, reducing the serum concentration may help, as proteins in serum can sometimes interact with polyphenolic compounds.

Data Summary

Table 1: Storage and Solubility of this compound

Parameter Recommendation/Value Source
Solid Form Storage -20°C[1][2]
Solid Form Stability ≥ 4 years[1]
DMSO Stock Solution Storage -20°C[2]
DMSO Stock Solution Stability Use within 1 month; aliquot to avoid freeze-thaw cycles.
Solubility in DMSO 50 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 2.91 mg in 1 mL of DMSO).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G Workflow for Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Use prep1 Weigh solid this compound prep2 Dissolve in anhydrous DMSO prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Aliquot into single-use tubes prep3->prep4 prep5 Store at -20°C, protected from light prep4->prep5 exp1 Thaw a single aliquot prep5->exp1 For each experiment exp2 Prepare fresh working dilution in media exp1->exp2 exp3 Add to cell culture exp2->exp3 exp4 Incubate and perform assay exp3->exp4

Caption: Workflow for the preparation and experimental use of this compound.

G Signaling Pathway of this compound in Cancer Cells cluster_sirt Sirtuin Inhibition cluster_downstream Downstream Effects BRV This compound SIRT1 SIRT1 BRV->SIRT1 inhibits SIRT3 SIRT3 BRV->SIRT3 inhibits Metabolism Metabolic Reprogramming (↓ LDH-A, ↓ GLUT1) SIRT1->Metabolism CellCycle Cell Cycle Arrest (↑ p21, ↓ Cyclin D1) SIRT1->CellCycle Apoptosis Induction of Apoptosis (↑ Cleaved Caspase-3) SIRT1->Apoptosis SIRT3->Metabolism Stemness ↓ Cancer Stemness (via JNK pathway) SIRT3->Stemness

Caption: Inhibitory action of this compound on SIRT1/SIRT3 and its downstream cellular effects.

References

Technical Support Center: Optimizing 4'-Bromo-resveratrol Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on optimizing the incubation time of 4'-Bromo-resveratrol for maximum experimental effect. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are NAD+-dependent deacetylases.[1] In cancer cells, this inhibition can lead to metabolic reprogramming, cell cycle arrest, and induction of apoptosis.[1][2] Specifically, it has been shown to inhibit gastric cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[3][4]

Q2: How does incubation time affect the efficacy of this compound?

A2: Incubation time is a critical parameter that influences the biological effects of this compound. Studies have shown that its impact on cell viability is both time- and dose-dependent. For instance, in gastric cancer cell lines, the inhibitory effect of this compound on cell viability becomes more pronounced as the incubation time increases from 24 to 72 hours.[3][4]

Q3: What are the typical concentration ranges and incubation times used in experiments with this compound?

A3: The effective concentration and incubation time can vary depending on the cell type and the specific assay being performed. For cell viability assays in gastric cancer cell lines (MKN45 and AGS), concentrations ranging from 12.5 µM to 100 µM have been tested for 24, 48, and 72 hours.[3][4] For melanoma cell lines, it has also been shown to decrease proliferation and induce apoptosis, although specific time-course data for IC50 values are not as readily available.[1]

Q4: How does this compound affect the cell cycle?

A4: this compound has been observed to cause a G0/G1 phase arrest in melanoma cells. This is accompanied by an increase in p21/WAF-1 and a decrease in Cyclin D1/CDK6 protein levels.[1][2]

Troubleshooting Guide

Q1: I am observing precipitate in my this compound solution. What could be the cause and how can I resolve it?

A1: Precipitation is likely due to the low aqueous solubility of this compound, a characteristic common to resveratrol and its analogs.

  • Troubleshooting Steps:

    • Confirm Solubility Limits: Ensure you are not exceeding the solubility limit in your culture medium.

    • Use a Co-solvent: For stock solutions, dissolve this compound in a small amount of a biocompatible organic solvent such as DMSO or ethanol before further dilution into your aqueous medium. Be mindful of the final solvent concentration in your experiments, as it can have its own effects on the cells.

    • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to minimize precipitation and degradation over time.

Q2: My results are inconsistent across experiments. What are the potential stability issues with this compound?

A2: Resveratrol and its analogs can be sensitive to light, pH, and temperature, which can lead to degradation and inconsistent results.

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions and handle experimental plates in a way that minimizes exposure to light. Amber vials or foil-wrapped tubes are recommended for storage.

    • Control pH and Temperature: Be aware that the stability of resveratrol-like compounds can be influenced by the pH and temperature of the culture medium.[5][6] Maintain consistent culture conditions across all experiments.

    • Time-Course Analysis: If you suspect degradation during longer incubation periods, you can analyze aliquots of your culture medium at different time points by HPLC to quantify the concentration of the compound.

Q3: I am not observing the expected level of apoptosis. How can I optimize my apoptosis assay?

A3: The timing of apoptosis detection is crucial, as different apoptotic events occur over varying time courses.

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: The peak of apoptotic activity can vary depending on the cell line, the concentration of this compound, and the specific apoptotic marker being measured. It is advisable to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your assay.

    • Use Multiple Apoptosis Markers: To get a comprehensive picture of apoptosis, consider using multiple assays that measure different events, such as caspase activation (e.g., Caspase-Glo 3/7 assay), phosphatidylserine externalization (e.g., Annexin V staining), and DNA fragmentation (e.g., TUNEL assay).

Data Presentation

Table 1: Effect of this compound on the Viability of Gastric Cancer Cell Lines (MKN45 and AGS) at Different Incubation Times.

Cell LineIncubation Time (hours)Concentration (µM)Approximate Cell Viability (%)
MKN45 2412.5~90%
25~80%
50~65%
100~50%
4812.5~85%
25~70%
50~50%
100~35%
7212.5~75%
25~60%
50~40%
100~25%
AGS 2412.5~95%
25~85%
50~75%
100~60%
4812.5~90%
25~75%
50~60%
100~45%
7212.5~80%
25~65%
50~50%
100~30%

Data is estimated from graphical representations in the cited literature and should be used for comparative purposes.[3][4]

Experimental Protocols

Cell Viability Assay (Using Cell Counting Kit-8)
  • Cell Seeding: Seed cells (e.g., MKN45 or AGS) in a 96-well plate at a density of approximately 6,000 cells per well and culture for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, and 100 µM).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blotting
  • Cell Lysis: After treating cells with this compound for the desired time, wash them with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT3, p-JNK, JNK, Cyclin D1, p21) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualization

Caption: Signaling pathway of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Start: Cell Seeding (e.g., 96-well plate) treatment Treatment with This compound start->treatment inc_24 24 hours treatment->inc_24 inc_48 48 hours treatment->inc_48 inc_72 72 hours treatment->inc_72 viability Cell Viability Assay (e.g., CCK-8) inc_24->viability apoptosis Apoptosis Assay (e.g., Annexin V) inc_24->apoptosis western Western Blot (Protein Expression) inc_24->western inc_48->viability inc_48->apoptosis inc_48->western inc_72->viability inc_72->apoptosis inc_72->western end End: Determine Optimal Incubation Time viability->end apoptosis->end western->end

Caption: Experimental workflow for optimizing incubation time.

References

troubleshooting 4'-Bromo-resveratrol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers with troubleshooting guides and FAQs to address the common issue of 4'-Bromo-resveratrol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brominated derivative of resveratrol, a natural polyphenol.[1] Unlike resveratrol, which can activate SIRT1, this compound acts as a potent inhibitor of both Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are NAD+-dependent deacetylases involved in regulating metabolism, aging, and cell cycle.[1][2][3][4] Its inhibitory action occurs through binding to the catalytic pocket of the sirtuins.[5]

Q2: In what solvents is this compound soluble?

A2: this compound exhibits poor solubility in aqueous solutions like PBS (100 µg/ml) but is highly soluble in organic solvents.[1] It is recommended to prepare stock solutions in 100% DMSO (up to 50 mg/ml), Ethanol (up to 50 mg/ml), or Dimethylformamide (DMF) (up to 100 mg/ml).[1][6]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced toxicity and effects on cell function, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[7] This is a critical factor to consider when planning your stock solution concentration and dilution scheme.

Q4: Can temperature changes cause precipitation?

A4: Yes, temperature shifts can significantly affect compound solubility.[8] Moving media between room temperature and a 37°C incubator can cause compounds to precipitate.[8] Similarly, freeze-thaw cycles of stock solutions can lead to precipitation and are not recommended.[4][9] It is best to aliquot stock solutions into single-use volumes.[8]

Q5: How does the pH of the culture media affect the stability of resveratrol and its derivatives?

A5: Resveratrol is more stable in acidic conditions and its degradation increases significantly at a pH above 6.8.[10] The CO2 environment in an incubator can alter media pH, potentially affecting the stability and solubility of pH-sensitive compounds like this compound.[8]

Troubleshooting Guide: Precipitation Issues

This guide addresses common scenarios of this compound precipitation during cell culture experiments.

Issue Potential Cause(s) Recommended Solution(s)
Immediate precipitation upon adding stock solution to media 1. Low Solubility: The compound's solubility limit in the aqueous media was exceeded. 2. Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media causes the compound to crash out of solution.[7]1. Optimize Dilution: Add the stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[7][8] 2. Use Serial Dilution: Perform an intermediate dilution step in pre-warmed media before preparing the final working concentration.[7]
Precipitate forms over time in the incubator 1. Temperature Shift: Changes in temperature can decrease solubility.[8] 2. Media Evaporation: Long-term experiments can lead to media evaporation, increasing the compound's effective concentration.[7] 3. Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media.[8] Some media components like cysteine and certain metal ions can affect drug stability.[11][12]1. Pre-warm Media: Always use media pre-warmed to 37°C for dilutions.[8] 2. Maintain Humidity: Ensure proper humidification in the incubator and use low-evaporation plates or sealing films for long-term cultures.[7] 3. Test Stability: Before a critical experiment, test the compound's stability in your specific media over the intended duration.[8]
Frozen stock solution appears cloudy or has precipitate after thawing 1. Freeze-Thaw Instability: The compound has poor solubility at lower temperatures and precipitated during the freeze-thaw cycle.[8]1. Re-dissolve Gently: Warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully re-dissolved before use.[8] 2. Aliquot Stocks: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[8] If precipitation persists, prepare fresh stock solutions.

Data Presentation

Table 1: Solubility and Stock Solution Preparation for this compound

SolventSolubilityRecommended Stock Concentration
DMSO50 mg/ml[1][6]10-50 mM
Ethanol50 mg/ml[1][6]10-50 mM
DMF100 mg/ml[1]10-100 mM
PBS (pH 7.2)100 µg/ml[1]Not recommended for stock solutions

Molecular Weight of this compound: 291.1 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration, sterile stock solution of this compound.

  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh the desired amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). A product data sheet provides a table for calculating the required solvent volume for a specific mass.[6]

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can assist dissolution.[8]

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

    • Dispense into single-use aliquots, protect from light, and store at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Objective: To dilute the DMSO stock solution into complete cell culture medium without causing precipitation.

  • Materials: this compound DMSO stock, complete cell culture medium (with serum/supplements), sterile conical tubes.

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C in a water bath.[8]

    • Thaw a single-use aliquot of the this compound DMSO stock and ensure it is fully dissolved.

    • Method A (Direct Dilution): While gently vortexing the pre-warmed media, add the required volume of stock solution drop-by-drop. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 999 µL of media.

    • Method B (Serial Dilution - Recommended): For higher final concentrations, create an intermediate dilution first. For example, dilute a 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution. Then, use this intermediate solution to prepare the final desired concentrations.[7]

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to the cells.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitate Observed in Cell Culture Media check_stock Is the frozen stock solution clear? start->check_stock check_dilution Did precipitation occur immediately upon dilution? check_stock->check_dilution Yes sol_stock Warm stock to 37°C and vortex. Prepare fresh aliquots. check_stock->sol_stock No check_incubation Did precipitation occur over time in the incubator? check_dilution->check_incubation No sol_dilution Pre-warm media to 37°C. Add stock dropwise while vortexing. Use serial dilution method. check_dilution->sol_dilution Yes sol_incubation Check incubator humidity. Test compound stability in media over experiment duration. check_incubation->sol_incubation Yes end_node Solution Clear check_incubation->end_node No sol_stock->check_dilution sol_dilution->end_node sol_incubation->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_sirt1 SIRT1 Pathway cluster_sirt3 SIRT3 Pathway compound This compound sirt1 SIRT1 compound->sirt1 Inhibits sirt3 SIRT3 compound->sirt3 Inhibits p53 p53 sirt1->p53 deacetylates apoptosis Apoptosis p53->apoptosis regulates mito_prot Mitochondrial Proteins sirt3->mito_prot deacetylates metabolism Metabolic Reprogramming mito_prot->metabolism

References

how to prevent 4'-Bromo-resveratrol degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4'-Bromo-resveratrol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a brominated analog of resveratrol, a naturally occurring polyphenol. It is a potent inhibitor of SIRT1 and SIRT3 enzymes and is investigated for its potential therapeutic effects, including in cancer research.[1][2] Like its parent compound, this compound is susceptible to degradation under common experimental conditions, which can lead to inaccurate and irreproducible results. Key factors influencing its stability include pH, temperature, light exposure, and the choice of solvent.[3][4]

Q2: What are the primary degradation pathways for resveratrol and its analogs?

A2: The primary degradation pathways for resveratrol, which are likely similar for this compound, include:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinone-type structures and other degradation products. This process can be accelerated by exposure to oxygen, light, and certain metal ions.

  • Isomerization: The more biologically active trans-isomer can convert to the less active cis-isomer upon exposure to UV light.[5][6]

  • pH-dependent degradation: In alkaline solutions (pH > 7), resveratrol undergoes rapid degradation.[3][7]

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in a light-protected container. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound during the experiment.- Prepare fresh working solutions for each experiment from a frozen stock.- Protect solutions from light at all times.- Maintain a slightly acidic to neutral pH (ideally pH 5-6) in your experimental buffer.[8]- Minimize the duration of experiments at elevated temperatures.
Loss of compound activity over time Gradual degradation of the compound in solution.- Store stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at low temperatures (-20°C or -80°C).- Avoid prolonged storage of diluted aqueous solutions.- Consider using a stabilizer in your solution, such as antioxidants (e.g., ascorbic acid) or encapsulating agents, though compatibility with your experimental system must be verified.[9]
Color change in the solution Oxidation of the phenolic structure.- Prepare solutions in degassed buffers to minimize dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.- Store solutions in tightly sealed containers.
Precipitation of the compound Poor solubility in the experimental buffer.- Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer.- Sonication may help to dissolve the compound initially, but it should be done carefully to avoid heating.- Verify the solubility of this compound in your specific buffer system.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
Dimethylformamide (DMF)100 mg/mL[10]
Dimethyl sulfoxide (DMSO)50 mg/mL[10]
Ethanol50 mg/mL[10]
PBS (pH 7.2)100 µg/mL[10]

Table 2: pH Stability of Resveratrol (as a proxy for this compound)

pHStabilityHalf-life (at 37°C)
1.2 - 6.8Stable> 28 days[3]
7.4Degradation begins< 3 days[3]
8.0Rapid degradation< 10 hours[3]
10.0Very rapid degradation< 5 minutes[3]

Note: This data is for trans-resveratrol and should be used as a guideline for this compound. The presence of the bromine atom may slightly alter the stability profile.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a light-protected environment.

  • Dissolution: Dissolve the powder in an appropriate solvent such as DMSO or ethanol to a final concentration of 10-50 mg/mL. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the stock solution into small, amber-colored microcentrifuge tubes to protect from light and to create single-use aliquots.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is adapted from methods developed for resveratrol and pterostilbene and can be optimized for this compound.[11][12][13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another acidic modifier to ensure good peak shape and stability).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 306-316 nm.[10][12]

    • Column Temperature: 25-30°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile.

    • Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation for Stability Study:

    • Incubate solutions of this compound under various conditions (e.g., different pH, temperatures, light exposure).

    • At specified time points, take an aliquot of the sample and dilute it with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Quantify the peak area of this compound and any degradation products. The percentage of degradation can be calculated by comparing the peak area of the stressed sample to that of a control sample stored under optimal conditions.

Visualizations

Caption: Workflow for handling this compound to minimize degradation.

degradation_factors Key Factors Leading to this compound Degradation compound This compound light Light Exposure (especially UV) compound->light ph Alkaline pH (pH > 7) compound->ph temp Elevated Temperature compound->temp oxygen Oxygen compound->oxygen degradation Degradation (Oxidation, Isomerization) light->degradation ph->degradation temp->degradation oxygen->degradation

Caption: Factors contributing to the degradation of this compound.

sirt_pathway Inhibitory Action of this compound on SIRT3 Signaling compound This compound sirt3 SIRT3 compound->sirt3 Inhibits jnk c-Jun N-terminal Kinase (JNK) sirt3->jnk Regulates cancer_stemness Cancer Stemness jnk->cancer_stemness Promotes

Caption: Simplified signaling pathway showing this compound's inhibitory effect.

References

determining the optimal dose of 4'-Bromo-resveratrol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on determining the optimal dose of 4'-Bromo-resveratrol for in vivo studies. The information is presented in a question-and-answer format to address common challenges and provide clear experimental insights.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo cancer study?

A1: Based on published research, a dose of 30 mg/kg body weight has been shown to be effective in a mouse model of melanoma without adverse effects.[1] A dose-ranging study investigating 5 mg/kg, 15 mg/kg, and 30 mg/kg found that 30 mg/kg significantly reduced primary tumor size and volume, as well as lung metastasis.[1] Therefore, a starting dose of 30 mg/kg is a well-supported initial concentration for efficacy studies in mice.

Q2: What is the appropriate route of administration for this compound in animal studies?

A2: Intraperitoneal (i.p.) injection has been successfully used to administer this compound in a mouse model.[1] This route ensures systemic delivery of the compound. While oral administration is common for the parent compound, resveratrol, the bioavailability of this compound via this route has not been extensively documented.

Q3: How frequently should this compound be administered?

A3: A dosing regimen of three times per week has been shown to be effective over a five-week period in a melanoma mouse model.[1] This intermittent dosing schedule may help to maintain therapeutic levels of the compound while minimizing potential for toxicity.

Q4: What is the mechanism of action of this compound?

A4: this compound acts as a dual inhibitor of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3).[1][2] These sirtuins are NAD+-dependent deacetylases that are often overexpressed in cancer cells and play a role in promoting cell proliferation and survival.[2] By inhibiting SIRT1 and SIRT3, this compound can induce metabolic reprogramming, cell cycle arrest, and apoptosis in cancer cells.[2][3]

Troubleshooting Guide

Problem: I am not observing a significant anti-tumor effect with my current dose of this compound.

  • Solution 1: Dose Escalation. If you are using a dose lower than 30 mg/kg, consider escalating the dose. The anti-melanoma effects of this compound have been shown to be dose-dependent, with 30 mg/kg demonstrating significant efficacy.[1]

  • Solution 2: Vehicle and Solubility. Ensure that this compound is fully dissolved in a suitable vehicle for in vivo administration. Poor solubility can lead to inaccurate dosing and reduced bioavailability. The choice of vehicle should be non-toxic and compatible with the route of administration.

  • Solution 3: Tumor Model Sensitivity. The sensitivity of different cancer models to SIRT1/SIRT3 inhibition can vary. Confirm that your target cancer type is known to be dependent on SIRT1 and/or SIRT3 signaling.

Problem: I am observing signs of toxicity in my animal model.

  • Solution 1: Dose Reduction. If you are using a high dose, consider reducing it. While 30 mg/kg was well-tolerated in one study,[1] toxicity can be strain- and species-dependent.

  • Solution 2: Monitor Animal Health. Closely monitor the animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. Regular monitoring will allow for early intervention if adverse effects occur.

  • Solution 3: Compare with Parent Compound Data. Review toxicity data for the parent compound, resveratrol. High doses of resveratrol have been associated with some adverse effects, which could provide insights into the potential toxicities of its bromo-analog.

Data Summary

Table 1: In Vivo Efficacy of this compound in a Melanoma Mouse Model

Dose (mg/kg b.wt.)Route of AdministrationDosing FrequencyStudy DurationKey FindingsReference
5, 15, 30Intraperitoneal3 times/week5 weeks30 mg/kg significantly reduced tumor size, volume, and lung metastasis.[1]

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study of this compound in a BrafV600E/PtenNULL Mouse Model of Melanoma[1]

  • Animal Model: 10-week-old BrafV600E/PtenNULL mice.

  • Tumor Induction: Topical application of 4-hydroxy-tamoxifen on the shaved backs of the mice.

  • Treatment Groups:

    • Vehicle control

    • 5 mg/kg this compound

    • 15 mg/kg this compound

    • 30 mg/kg this compound

  • Drug Preparation: Prepare this compound in a suitable vehicle for intraperitoneal injection.

  • Administration: Administer the assigned treatment via intraperitoneal injection three times per week for five consecutive weeks.

  • Monitoring:

    • Measure primary tumor size and volume regularly.

    • Monitor animal weight and overall health.

  • Endpoint Analysis:

    • At the end of the 5-week treatment period, euthanize the mice.

    • Excise primary tumors and lungs.

    • Quantify the number and size of lung metastases.

    • Perform mechanistic studies on tumor tissues, including analysis of markers for proliferation and survival.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (5 Weeks) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis animal_model BrafV600E/PtenNULL Mice (10 weeks old) tumor_induction Topical 4-hydroxy-tamoxifen animal_model->tumor_induction treatment_groups Grouping: - Vehicle - 5 mg/kg 4'-BR - 15 mg/kg 4'-BR - 30 mg/kg 4'-BR tumor_induction->treatment_groups administration Intraperitoneal Injection (3 times/week) treatment_groups->administration tumor_measurement Tumor Size & Volume Measurement administration->tumor_measurement health_monitoring Animal Weight & Health Assessment administration->health_monitoring euthanasia Euthanasia administration->euthanasia tissue_collection Tumor & Lung Excision euthanasia->tissue_collection metastasis_quant Quantification of Lung Metastasis tissue_collection->metastasis_quant mechanistic_studies Analysis of Proliferation & Survival Markers tissue_collection->mechanistic_studies

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

signaling_pathway cluster_drug Therapeutic Agent cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcome Overall Outcome drug This compound sirt1 SIRT1 drug->sirt1 inhibits sirt3 SIRT3 drug->sirt3 inhibits metabolic_reprogramming Metabolic Reprogramming sirt1->metabolic_reprogramming cell_cycle_arrest Cell Cycle Arrest sirt1->cell_cycle_arrest apoptosis Apoptosis sirt1->apoptosis sirt3->metabolic_reprogramming sirt3->apoptosis outcome Inhibition of Cancer Cell Growth metabolic_reprogramming->outcome cell_cycle_arrest->outcome apoptosis->outcome

Caption: Signaling pathway of this compound in cancer cells.

References

potential off-target effects of 4'-Bromo-resveratrol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4'-Bromo-resveratrol in cellular assays. The information is designed to help anticipate and address potential experimental challenges, including the possibility of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent dual inhibitor of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3), which are NAD+-dependent deacetylases.[1][2] Unlike its parent compound, resveratrol, which can activate SIRT1, this compound inhibits both SIRT1 and SIRT3.[3][4] It is believed to exert its inhibitory effect by competing with the substrate for the binding site on the sirtuin enzymes.[3]

Q2: What are the expected on-target cellular effects of this compound?

The dual inhibition of SIRT1 and SIRT3 by this compound has been shown to induce a range of cellular effects, primarily in cancer cell lines. These include:

  • Decreased Cell Proliferation and Survival: Inhibition of cell growth and clonogenic survival has been observed in melanoma and gastric cancer cells.[1][2]

  • Induction of Apoptosis: The compound can trigger programmed cell death, marked by the cleavage of caspase-3 and PARP.[1]

  • Cell Cycle Arrest: It can cause a G0/G1 phase arrest in the cell cycle, associated with changes in the levels of proteins like p21 and Cyclin D1.[1]

  • Metabolic Reprogramming: this compound can alter cellular metabolism, leading to a decrease in lactate production, glucose uptake, and the NAD+/NADH ratio.[1]

  • Inhibition of Cancer Stemness: In gastric cancer cells, it has been shown to reduce cancer stem cell properties through the SIRT3-c-Jun N-Terminal Kinase (JNK) pathway.[2][5]

  • Inhibition of Cell Migration: A reduction in the migratory capacity of cancer cells has also been reported.[1]

Q3: Could this compound have off-target effects in my cellular assays?

While this compound is known as a dual SIRT1/SIRT3 inhibitor, the possibility of off-target effects should be considered, as is the case with many small molecule inhibitors.[6] The parent compound, resveratrol, is known for its polypharmacology, interacting with multiple molecular targets.[7] Although specific, unintended off-targets of this compound are not extensively documented in publicly available literature, it is a prudent practice to design experiments that can help distinguish on-target from potential off-target effects.

Q4: How can I control for potential off-target effects in my experiments?

To increase confidence that the observed cellular phenotype is due to the inhibition of SIRT1 and/or SIRT3, consider the following control experiments:

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of SIRT1 and/or SIRT3. The resulting phenotype should mimic the effects of this compound.

  • Rescue Experiments: In cells treated with this compound, overexpressing a form of SIRT1 or SIRT3 that is resistant to the inhibitor should rescue the phenotype.

  • Dose-Response Analysis: Off-target effects often occur at higher concentrations. Perform a careful dose-response analysis to identify the lowest effective concentration, which is more likely to be on-target.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to SIRT1 and SIRT3 in a cellular context.

Troubleshooting Guides

Problem 1: I am observing higher cytotoxicity than expected in my cell line.

  • Possible Cause: The high concentration of the inhibitor may be leading to off-target toxicity. The sensitivity to SIRT1/SIRT3 inhibition can also be highly cell-line dependent.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 value for your specific cell line.

    • Check Vehicle Controls: Ensure that the solvent (e.g., DMSO) is not contributing to cytotoxicity at the concentration used.

    • Use a Viability Assay Based on a Different Principle: If you are using a metabolic assay like MTT, be aware that compounds affecting cellular metabolism can interfere with the readout.[8] Confirm your results with a dye exclusion assay (e.g., Trypan Blue) or a real-time confluence measurement.

Problem 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause: The stability and solubility of this compound could be a factor. Like resveratrol, its analogs can be sensitive to light and pH.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store stock solutions in amber vials and minimize exposure of treated cells to direct light.

    • Control pH: Ensure the pH of your culture medium is stable.

    • Freshly Prepare Dilutions: Prepare working dilutions from a frozen stock solution immediately before each experiment.

    • Verify Solubility: Ensure the compound is fully dissolved in your culture medium at the working concentration. Precipitates can lead to inconsistent results.

Problem 3: I am not observing the expected downstream signaling changes (e.g., changes in acetylation of known SIRT1/SIRT3 substrates).

  • Possible Cause: The specific downstream pathways of SIRT1 and SIRT3 can be context-dependent, varying between cell types and experimental conditions. Target engagement might also be insufficient.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a CETSA to verify that this compound is binding to SIRT1 and SIRT3 in your cells at the concentration used.

    • Time-Course Experiment: The timing of downstream signaling events can vary. Perform a time-course experiment to identify the optimal time point for observing the expected changes.

    • Select Appropriate Substrates: Ensure you are probing for acetylation changes on known and relevant substrates of SIRT1 or SIRT3 for your cellular model.

Quantitative Data

The following table summarizes concentrations of this compound used in various cellular assays as reported in the literature. IC50 values for SIRT1 and SIRT3 are not consistently reported across studies, so effective concentrations are provided instead.

ParameterCell Line(s)Concentration/ValueReference
Inhibition of Cell Viability MKN45 and AGS (gastric cancer)Dose-dependent effects observed from 12.5 µM to 100 µM over 24-72h.[2]
Inhibition of Cancer Stemness MKN45 (gastric cancer)25 µM[2]
Induction of Apoptosis & Cell Cycle Arrest G361, SK-MEL-28, SK-MEL-2 (melanoma)Not explicitly stated, but antiproliferative effects were observed.[1]

Experimental Protocols

1. General Protocol for Assessing Cell Viability using a Resazurin-based Assay

This protocol provides a general guideline. Optimal cell seeding density and incubation times should be determined empirically for each cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO) at the same final concentration.

  • Cell Treatment: Remove the old medium and add the 2X compound solutions to the appropriate wells. Add an equal volume of fresh medium to achieve the final desired concentrations.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is observed.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.

2. Western Blotting for Signaling Pathway Analysis (e.g., JNK pathway)

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, acetylated SIRT3 substrates) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

cluster_0 This compound Known Signaling Pathway cluster_1 Cellular Effects BRV This compound SIRT1 SIRT1 BRV->SIRT1 Inhibits SIRT3 SIRT3 BRV->SIRT3 Inhibits Apoptosis Induction of Apoptosis SIRT1->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest SIRT1->CellCycleArrest Metabolism Metabolic Reprogramming SIRT3->Metabolism Stemness Inhibition of Cancer Stemness SIRT3->Stemness

Caption: Known signaling pathway of this compound.

cluster_0 Troubleshooting Workflow for Potential Off-Target Effects Start Unexpected or Inconsistent Cellular Phenotype Observed CheckConcentration Is the lowest effective concentration being used? Start->CheckConcentration UseGeneticControls Does SIRT1/3 knockdown/knockout phenocopy the inhibitor? CheckConcentration->UseGeneticControls Yes OffTarget Phenotype may be OFF-TARGET CheckConcentration->OffTarget No UseOrthogonalInhibitor Does a structurally different SIRT1/3 inhibitor cause the same effect? UseGeneticControls->UseOrthogonalInhibitor Yes UseGeneticControls->OffTarget No OnTarget Phenotype is likely ON-TARGET UseOrthogonalInhibitor->OnTarget Yes UseOrthogonalInhibitor->OffTarget No

Caption: Workflow for investigating potential off-target effects.

cluster_0 Experimental Workflow for Cellular Thermal Shift Assay (CETSA) TreatCells Treat cells with this compound or Vehicle (DMSO) HarvestAndLyse Harvest and lyse cells TreatCells->HarvestAndLyse HeatLysates Heat cell lysates at a range of temperatures HarvestAndLyse->HeatLysates Centrifuge Centrifuge to pellet aggregated proteins HeatLysates->Centrifuge CollectSupernatant Collect the supernatant (soluble protein fraction) Centrifuge->CollectSupernatant WesternBlot Analyze soluble SIRT1/SIRT3 levels by Western Blot CollectSupernatant->WesternBlot Analyze Compare protein levels between treated and vehicle samples WesternBlot->Analyze Result Increased thermal stability indicates target engagement Analyze->Result

References

Technical Support Center: 4'-Bromo-resveratrol Experimental Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 4'-Bromo-resveratrol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of resveratrol. Unlike resveratrol, which can activate Sirtuin 1 (SIRT1), this compound acts as a potent inhibitor of both SIRT1 and Sirtuin 3 (SIRT3), which are NAD+-dependent deacetylases.[1][2] This inhibition is a key aspect of its biological activity, particularly in cancer research where it has been shown to suppress tumor growth.[2]

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

Several factors could contribute to reduced potency. These include:

  • Compound Stability: this compound, like resveratrol, can be sensitive to pH, temperature, and light.[3][4][5][6][7] Degradation can occur in cell culture media over time, especially at physiological pH (around 7.4) and 37°C.

  • Solubility Issues: While soluble in DMSO and ethanol, precipitating the compound in aqueous culture media can reduce its effective concentration.

  • Interaction with Serum Proteins: Resveratrol and its analogs can bind to proteins in fetal bovine serum (FBS), which may reduce the free concentration of the compound available to the cells.[8][9]

Q3: My experimental results with this compound are not consistent with published literature. What are the common sources of variability?

Inconsistencies in results can arise from several sources:

  • Compound Quality and Purity: Ensure the purity of your this compound stock. Impurities can lead to off-target effects.

  • Cell Line Specificity: The effects of this compound can be cell-type dependent. The expression levels of SIRT1 and SIRT3, as well as the activation state of downstream signaling pathways, can vary between different cell lines.

  • Experimental Conditions: Minor variations in cell density, passage number, serum concentration, and incubation times can all contribute to different outcomes.

  • Assay-Specific Variability: The choice of endpoint assay (e.g., cell viability, apoptosis, protein expression) and its specific parameters can influence the results.

Q4: Are there conflicting reports on the effects of sirtuin inhibitors like this compound?

Yes, the roles of sirtuins in cancer are complex, with some studies suggesting they can be both tumor-promoting and tumor-suppressing.[10][11] This duality can lead to seemingly conflicting results with sirtuin inhibitors. The ultimate effect of inhibiting SIRT1 and SIRT3 can depend on the specific cellular context and the balance of downstream signaling pathways.[10][12]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Cell Culture

Symptoms:

  • Visible precipitate in the culture media after adding this compound.

  • Inconsistent results between experiments.

  • Lower than expected biological activity.

Possible Causes and Solutions:

CauseSolution
High final DMSO concentration Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and improve compound solubility.
Precipitation upon dilution Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in a vehicle compatible with your culture medium. When adding to the medium, vortex or pipette mix immediately to ensure rapid and even dispersion.
Low solubility in aqueous media Consider using a solubilizing agent or a formulation approach if solubility issues persist, though this may require validation to ensure it does not interfere with the assay.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Loss of biological activity over the course of a long-term experiment.

  • Discrepancy between results from short-term and long-term assays.

Possible Causes and Solutions:

CauseSolution
pH and Temperature Sensitivity Resveratrol and its analogs are less stable at physiological pH (7.4) and 37°C.[3][5] For long-term experiments, consider replenishing the compound with fresh media at regular intervals.
Light Sensitivity This compound may be sensitive to light, leading to degradation.[4][6] Prepare solutions fresh and protect them from light by using amber tubes and wrapping plates in foil.
Oxidation The compound may be susceptible to oxidation. Prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) if possible and store them properly at -20°C or -80°C.
Issue 3: Inconsistent Cell Viability Assay Results (e.g., CCK-8)

Symptoms:

  • High variability between replicate wells.

  • Unexpected dose-response curves.

Possible Causes and Solutions:

CauseSolution
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pay attention to the "edge effect" in 96-well plates; consider not using the outer wells for experimental data.
Interference with CCK-8 reagent Some compounds can directly reduce the tetrazolium salt in the CCK-8 reagent, leading to false-positive results. Run a control with the compound in cell-free media to check for direct reduction.
Incorrect incubation time The optimal incubation time with CCK-8 reagent can vary between cell lines.[13][14] Optimize the incubation time to ensure the absorbance values are within the linear range of the plate reader.
Issue 4: Difficulty in Sphere Formation or Colony Formation Assays

Symptoms:

  • Poor or no sphere/colony formation in control groups.

  • High variability in the number and size of spheres/colonies.

Possible Causes and Solutions:

CauseSolution
Suboptimal cell density The optimal seeding density for sphere and colony formation assays is cell-line dependent and needs to be empirically determined.[15]
Cell culture conditions For sphere formation, ensure the use of ultra-low attachment plates and appropriate serum-free media supplemented with growth factors.[16][17] For colony formation, ensure the appropriate serum concentration and culture duration.
Incomplete dissociation of spheres For passaging spheres, ensure complete dissociation into single cells to avoid counting cell clumps as new spheres.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSO~50 mg/mL
Ethanol~50 mg/mL
Dimethylformamide (DMF)~100 mg/mL

Table 2: Experimental Concentrations of this compound in Cell-Based Assays

Cell LineAssayConcentration RangeReference
MKN45, AGS (Gastric Cancer)Cell Viability (CCK-8)12.5 - 100 µM
MKN45 (Gastric Cancer)Sphere Formation25 µM
MKN45 (Gastric Cancer)Colony Formation25 µM
G361, SK-MEL-28, SK-MEL-2 (Melanoma)Proliferation, Clonogenic SurvivalNot specified, but effective[2]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Sphere Formation Assay
  • Cell Preparation: Prepare a single-cell suspension of your cancer cells.

  • Seeding: Seed cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well or 24-well plates.

  • Culture Medium: Use a serum-free medium supplemented with appropriate growth factors (e.g., EGF, bFGF).

  • Treatment: Add this compound at the desired concentration to the medium at the time of seeding.

  • Incubation: Incubate the plates for 7-14 days, replenishing with fresh medium and compound every 2-3 days.

  • Quantification: Count the number of spheres (typically >50 µm in diameter) per well using a microscope.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells/well) in a 6-well plate.

  • Treatment: Allow cells to attach for 24 hours, then treat with this compound for a specified period.

  • Incubation: Remove the treatment medium, wash with PBS, and add fresh complete medium. Incubate for 1-2 weeks until visible colonies form.

  • Staining: Wash the colonies with PBS, fix with methanol or 4% paraformaldehyde, and stain with 0.5% crystal violet solution.

  • Quantification: Wash off the excess stain, air dry the plates, and count the number of colonies (typically >50 cells).

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 4BR This compound SIRT1 SIRT1 4BR->SIRT1 Inhibition SIRT3 SIRT3 4BR->SIRT3 Inhibition JNK JNK SIRT3->JNK Inhibition cJun c-Jun JNK->cJun Activation Stemness Cancer Stemness (e.g., Sphere Formation, Stem Cell Markers) cJun->Stemness Promotion Chemoresistance Chemoresistance Stemness->Chemoresistance Leads to Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Preparation (DMSO) Viability Cell Viability Assay (e.g., CCK-8) Compound->Viability Colony Colony Formation Assay Compound->Colony Sphere Sphere Formation Assay Compound->Sphere Cells Cell Culture (e.g., Gastric Cancer Cells) Cells->Viability Cells->Colony Cells->Sphere Flow Flow Cytometry (Stem Cell Markers) Cells->Flow Western Western Blot (Signaling Proteins) Cells->Western Data Data Collection & Statistical Analysis Viability->Data Colony->Data Sphere->Data Flow->Data Western->Data

References

minimizing cytotoxicity of 4'-Bromo-resveratrol in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4'-Bromo-resveratrol, with a specific focus on understanding and minimizing its cytotoxic effects in normal (non-cancerous) cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (4'-BR) is a brominated analog of resveratrol. It functions as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), which are NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress response, and cell survival.[1] In cancer cells, this inhibition leads to metabolic reprogramming, cell cycle arrest, and induction of apoptosis.[1][2] Its effects on normal cells are less characterized but are presumed to involve similar pathways.

Q2: What are the potential cytotoxic mechanisms of this compound in normal cells?

A2: While specific data on normal cells is limited, based on its action in cancer cells and the known properties of resveratrol, potential cytotoxic mechanisms include:

  • Induction of Apoptosis: 4'-BR has been shown to induce apoptosis in melanoma cells, involving the cleavage of caspase-3 and PARP.[1] This pathway could also be activated in normal cells at certain concentrations.

  • Mitochondrial Dysfunction: As a SIRT3 inhibitor, 4'-BR can affect mitochondrial metabolism.[1] Resveratrol itself can depolarize mitochondrial membranes, a key step in the intrinsic apoptotic pathway.[3]

  • Oxidative Stress: Resveratrol exhibits a dual role, acting as an antioxidant at low concentrations and a pro-oxidant at higher concentrations, leading to the generation of reactive oxygen species (ROS) and cellular damage.[4] This biphasic effect is a potential concern for 4'-BR as well.

  • Cell Cycle Arrest: In melanoma cells, 4'-BR causes a G0/G1 phase arrest.[1] If this occurs in rapidly dividing normal cells, it could be interpreted as a cytotoxic or cytostatic effect.

Q3: How can I minimize the cytotoxicity of this compound in my normal cell line experiments?

A3: Minimizing cytotoxicity is crucial for studying the specific, non-lethal effects of 4'-BR. Key strategies include:

  • Dose-Response Optimization: Conduct a thorough dose-response study to identify the optimal concentration range that achieves the desired biological effect with minimal cell death. Start with low concentrations and incrementally increase the dose.

  • Time-Course Analysis: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the ideal experimental duration.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.

  • Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[5] Pre-treating cells with a known Nrf2 activator (e.g., sulforaphane) could enhance the cells' endogenous defense against potential oxidative stress induced by 4'-BR.

Q4: What is the Nrf2 pathway and how can it protect cells from drug-induced toxicity?

A4: The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the protein Keap1 targets Nrf2 for degradation. When cells are exposed to stressors (like some chemical compounds), Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 or HO-1) and detoxification enzymes.[4][6] Pharmacological activation of this pathway can bolster a cell's ability to withstand drug-induced toxicity.[7][8]

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results (e.g., MTT, LDH).

  • Question: My cell viability readings are inconsistent between replicate wells and experiments. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times before aliquoting cells to each well. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

    • Compound Solubility: this compound is soluble in DMF and DMSO. Ensure the compound is fully dissolved in the solvent before diluting it in the culture medium. Precipitates can lead to inconsistent concentrations. Always include a vehicle-only control at the same solvent concentration as your highest drug concentration.

    • Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or medium to maintain humidity.

    • Assay Incubation Time: For MTT assays, formazan crystal formation time can vary between cell types. Ensure the incubation is long enough for color development but not so long that crystals become large and difficult to dissolve. For LDH assays, ensure you are measuring LDH release within the linear range of the assay.

Issue 2: Discrepancy between different cytotoxicity assays.

  • Question: My MTT assay shows a significant decrease in viability, but my LDH release assay shows minimal cytotoxicity. Why is this happening?

  • Answer: This discrepancy often points to the underlying mechanism of cell death or stress.

    • MTT assays measure metabolic activity, which is dependent on mitochondrial function.[9][10] A compound can inhibit mitochondrial dehydrogenases without causing immediate cell membrane rupture. This leads to a low MTT reading (indicating metabolic impairment or cell cycle arrest) but a low LDH reading (indicating intact cell membranes).

    • LDH assays measure the release of lactate dehydrogenase, which only occurs upon loss of plasma membrane integrity (a hallmark of necrosis or late apoptosis).[11][12]

Issue 3: High background signal in my fluorescence-based assays (e.g., ROS detection, Annexin V).

  • Question: I'm seeing high background fluorescence in my control wells, making it difficult to interpret the results for my treated cells. What can I do?

  • Answer:

    • Phenol Red Interference: Phenol red in standard cell culture medium is fluorescent and can interfere with many assays. For the duration of the experiment, switch to a phenol red-free medium.

    • Washing Steps: Ensure that washing steps are performed thoroughly but gently to remove unbound fluorescent dyes without detaching an excessive number of cells. Use pre-warmed PBS for washes to minimize cell stress.

    • Autofluorescence: Some cell types have higher intrinsic autofluorescence. Always include an unstained cell control to set the baseline for your flow cytometer or plate reader.

    • Dye Concentration and Incubation: Use the optimal concentration of the fluorescent dye as determined by titration experiments. Over-incubation can lead to non-specific staining and increased background.

Quantitative Data Summary

There is currently a lack of published data on the cytotoxic effects (e.g., IC50 values) of this compound on normal, non-cancerous cell lines. The available data is derived from studies on human cancer cell lines. Researchers must empirically determine the IC50 value in their specific normal cell line of interest.

Table 1: Example Cytotoxicity Data for this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayTime PointIC50 (µM)Reference
MKN45Gastric CancerCCK-848h~50[2]
AGSGastric CancerCCK-848h>50[2]
G361MelanomaProliferation-Not specified[1]
SK-MEL-28MelanomaProliferation-Not specified[1]

Disclaimer: The values in this table are for illustrative purposes and are derived from cancer cell lines. These values are not directly transferable to normal cells and should be used only as a rough guide for designing dose-response experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[9][10]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (phenol red-free medium is recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[13]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from cells with damaged plasma membranes.[11][12]

Materials:

  • 96-well plates

  • Cells and this compound compound

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3). Include the following controls:

    • Untreated Control: for spontaneous LDH release.

    • Maximum LDH Release Control: Add Lysis Buffer to untreated cells 30-45 minutes before the end of the incubation period.

    • Medium Background Control: Wells with medium but no cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[14]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[15]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Add Stop Solution: Add 50 µL of the Stop Solution provided in the kit to each well.[14]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Treated and untreated cells in suspension

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary depending on the kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[17]

  • Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).

  • Data Analysis:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (or cells with mechanically damaged membranes).[17]

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

cluster_0 Hypothetical Cytotoxicity Pathway of this compound A This compound B Inhibition of SIRT3 A->B C Mitochondrial Dysfunction B->C D Increased ROS Production (Oxidative Stress) C->D E Loss of Mitochondrial Membrane Potential C->E D->E F Release of Cytochrome c E->F G Activation of Caspase-9 F->G H Activation of Caspase-3 G->H I Apoptosis H->I

Caption: Hypothetical pathway for this compound-induced apoptosis.

cluster_1 Workflow for Assessing and Mitigating Cytotoxicity cluster_exp Experimental Treatment cluster_assess Cytotoxicity Assessment cluster_mech Mechanistic Insight S1 Seed Normal Cells S2 Treat with 4'-BR (Dose-Response) S1->S2 M1 MTT Assay (Metabolic Activity) S2->M1 M2 LDH Assay (Membrane Integrity) S2->M2 M3 Annexin V/PI Assay (Apoptosis) S2->M3 O1 ROS Measurement S2->O1 O2 Mitochondrial Membrane Potential (e.g., JC-1) S2->O2 S3 Co-treatment with Nrf2 Activator (e.g., Sulforaphane) S3->S2 Protective Strategy

Caption: Experimental workflow for cytotoxicity assessment and mitigation.

cluster_2 Troubleshooting Logic: High Cytotoxicity Observed T1 High Cytotoxicity in Normal Cells? T2 Is concentration too high? T1->T2 Yes T3 Lower 4'-BR concentration and repeat dose-response T2->T3 Yes T4 Is exposure time too long? T2->T4 No T5 Perform time-course experiment T4->T5 Yes T6 Is oxidative stress the cause? T4->T6 No T7 Co-treat with antioxidant (NAC) or pre-treat with Nrf2 activator T6->T7 Likely T8 Investigate Apoptosis vs. Necrosis (Annexin V/PI Assay) T6->T8 Unsure

Caption: Troubleshooting logic for unexpected high cytotoxicity.

References

Technical Support Center: Synthesis of High-Purity 4'-Bromo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 4'-Bromo-resveratrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are adaptations of classical stilbene syntheses, primarily the Wittig reaction and the Heck reaction. Both methods have their distinct advantages and challenges regarding yield, stereoselectivity, and purification.

Q2: I am observing a low yield in my Wittig reaction for this compound. What are the potential causes?

A2: Low yields in the Wittig synthesis of this compound can stem from several factors:

  • Incomplete Ylide Formation: Ensure your phosphonium salt is completely dry and the base used (e.g., n-butyllithium, sodium hydride) is fresh and potent. The reaction should be conducted under strictly anhydrous conditions.

  • Steric Hindrance: The bulky triphenylphosphine oxide byproduct can sometimes hinder the reaction.

  • Side Reactions: The phenolic hydroxyl groups on the resorcinol moiety can be acidic and may interfere with the strong base used for ylide generation. Protection of these hydroxyl groups (e.g., as methoxymethyl ethers or silyl ethers) is often recommended.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Ylide formation is typically performed at low temperatures, while the reaction with the aldehyde may require warming to room temperature or gentle heating.

Q3: My Heck reaction is resulting in a mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity for the desired trans isomer?

A3: The Heck reaction generally favors the formation of the trans isomer, which is thermodynamically more stable. To enhance the selectivity:

  • Catalyst Choice: Palladium catalysts, such as palladium(II) acetate, are commonly used. The choice of ligands can also influence selectivity.

  • Base Selection: An appropriate inorganic or organic base is crucial for regenerating the palladium catalyst.

  • Reaction Conditions: Ensure adequate reaction time and temperature to allow for the equilibration to the more stable trans isomer. Post-synthesis isomerization of any cis-isomer can also be achieved by heating or UV irradiation, though this may introduce other impurities.

Q4: What are the common impurities I should expect in my crude this compound, and how can I remove them?

A4: Common impurities can include unreacted starting materials (e.g., 4-bromobenzaldehyde, resorcinol derivatives), reagents (e.g., triphenylphosphine oxide from a Wittig reaction), and reaction byproducts. In syntheses starting from resveratrol, potential impurities could be di-brominated or other isomeric brominated resveratrols. Purification is typically achieved through:

  • Column Chromatography: Silica gel chromatography is effective for separating the product from polar and non-polar impurities.

  • Recrystallization: This is a powerful technique for obtaining high-purity crystalline this compound. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[1][2][3]

Q5: My purified this compound appears discolored. What is the cause, and how can I fix it?

A5: Discoloration, often a yellowish or brownish tint, is typically due to the oxidation of the phenolic hydroxyl groups. To minimize this:

  • Inert Atmosphere: Conduct the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

  • Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration.

  • Storage: Store the final product protected from light and air, preferably at low temperatures.

Troubleshooting Guides

Issue 1: Low Yield of Crude Product
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Degradation of starting materials or productEnsure all reagents are of high quality and stored under appropriate conditions. Protect the reaction from light if using photosensitive compounds.
Suboptimal stoichiometryCarefully check the molar ratios of your reactants and reagents. An excess of one reactant may be necessary in some cases to drive the reaction to completion.
Mechanical losses during workupBe meticulous during the extraction and transfer steps to minimize loss of product. Ensure complete extraction from the aqueous phase.
Issue 2: Difficulty in Purifying this compound
Potential Cause Troubleshooting Step
"Oiling out" during recrystallizationThis occurs when the product comes out of solution as a liquid instead of a solid. Use a more dilute solution or a different solvent system. The boiling point of the solvent should be lower than the melting point of the product.[4]
Co-crystallization of impuritiesIf an impurity has similar solubility properties to your product, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system or use column chromatography prior to recrystallization.
Product is a mixture of isomersIf you have a mixture of cis and trans isomers, separation can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the desired trans isomer.
Ineffective column chromatographyOptimize your mobile phase for better separation on the TLC plate before running the column. A gradient elution may be necessary to separate compounds with similar polarities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (Adapted)

This protocol is an adapted procedure based on general Wittig reactions for stilbene synthesis.

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-dihydroxybenzyl alcohol in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine hydrobromide and stir the mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude phosphonium salt. Dry thoroughly under vacuum.

  • Ylide Formation and Reaction with Aldehyde:

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool the mixture to -78°C in a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium, dropwise until a persistent color change (typically deep red or orange) indicates the formation of the ylide.

    • In a separate flask, dissolve 4-bromobenzaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound. Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of this compound via Heck Reaction (Adapted)

This protocol is an adapted procedure based on general Heck reactions for stilbene synthesis.[5]

  • Reaction Setup:

    • To a reaction vessel, add 3,5-dihydroxystyrene, 1-bromo-4-iodobenzene, palladium(II) acetate, a suitable phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate).

    • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the mixture to 80-100°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography followed by recrystallization to obtain high-purity this compound.

Visualizations

Wittig_Synthesis_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_purification Purification start_reagents 3,5-Dihydroxybenzyl alcohol + Triphenylphosphine HBr reaction1 Stir in anhydrous THF 24h, RT start_reagents->reaction1 React phosphonium_salt Crude Phosphonium Salt reaction1->phosphonium_salt Isolate & Dry ylide_formation Suspend in THF, cool to -78°C Add strong base phosphonium_salt->ylide_formation ylide Ylide Formation ylide_formation->ylide reaction2 Combine at -78°C Warm to RT, stir overnight ylide->reaction2 aldehyde 4-Bromobenzaldehyde in THF aldehyde->reaction2 crude_product Crude this compound reaction2->crude_product workup Quench with NH4Cl Extract with Ethyl Acetate crude_product->workup chromatography Silica Gel Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product High-Purity This compound recrystallization->final_product Heck_Synthesis_Workflow cluster_reaction Heck Coupling cluster_purification Purification reagents 3,5-Dihydroxystyrene + 1-Bromo-4-iodobenzene + Pd(OAc)2 + Ligand + Base reaction_step Heat in DMF (80-100°C) 12-24h under inert atm. reagents->reaction_step React crude_product Crude this compound reaction_step->crude_product workup Dilute with water Extract with Ethyl Acetate crude_product->workup chromatography Silica Gel Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product High-Purity This compound recrystallization->final_product Purification_Logic Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography->Recrystallization Check_Purity Check Purity (HPLC, NMR) Recrystallization->Check_Purity High_Purity_Product High-Purity Product (>98%) Check_Purity->High_Purity_Product Purity OK Further_Purification Further Purification Needed Check_Purity->Further_Purification Purity Not OK Further_Purification->Column_Chromatography

References

Validation & Comparative

A Comparative Analysis of 4'-Bromo-resveratrol and Other Sirtuin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4'-Bromo-resveratrol's performance against other sirtuin inhibitors, supported by experimental data and detailed methodologies. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, making them attractive therapeutic targets for a range of diseases. This analysis focuses on the inhibitory activity and specificity of this compound in contrast to other well-characterized sirtuin modulators.

Quantitative Comparison of Sirtuin Inhibitor Potency

The inhibitory potency of this compound and other key sirtuin inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce the activity of a specific sirtuin isoform by 50%. Lower IC50 values denote higher potency.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT5 IC50 (µM)Notes
This compound Potent inhibitor[1][2]-Potent inhibitor[1][2][3]-Dual inhibitor of SIRT1 and SIRT3.[1][2]
Resveratrol Activator/Inhibitor-Inhibitor[4]Stimulator[4]Activity is substrate-dependent.[4] Can have an IC50 in the low µM range for some cancer cell lines.[5][6]
Nicotinamide 50 - 184[7][8][9]100[10]36.7 - 43[10][11]1600[10][11]Pan-sirtuin inhibitor, acts as a negative feedback regulator.[7][12]
Sirtinol 131[13][14]38[13][14]-No effect[15]Also inhibits yeast Sir2p (IC50 = 68 µM).[13]
EX-527 (Selisistat) 0.038 - 0.123[7][16][17]19.6[17][18][19]22.4 - 48.7[15][17][18][19]-Highly selective for SIRT1.[15][20]

Mechanism of Action and Cellular Effects

This compound acts as a potent dual inhibitor of SIRT1 and SIRT3.[1][2] Structural studies have revealed that it binds to two sites on SIRT3, with the primary inhibitory mechanism being competition with the substrate at an internal binding site.[1] This dual inhibition leads to a variety of cellular effects, including the induction of apoptosis and cell cycle arrest in cancer cells, as well as the modulation of mitochondrial metabolism.[3] In gastric cancer cells, this compound has been shown to inhibit cancer stemness through the SIRT3-JNK signaling pathway.[3]

In contrast, resveratrol , the parent compound of this compound, exhibits a more complex, substrate-dependent modulation of sirtuin activity, acting as an activator for some substrates and an inhibitor for others.[4] Nicotinamide functions as a pan-sirtuin inhibitor through a non-competitive mechanism, playing a role in the physiological regulation of sirtuin activity.[7][12] Sirtinol is a cell-permeable inhibitor of SIRT1 and SIRT2.[13][14] EX-527 is a highly potent and selective inhibitor of SIRT1, making it a valuable tool for studying the specific functions of this sirtuin isoform.[15][20]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

In Vitro Sirtuin Deacetylation Assay

This assay measures the enzymatic activity of a specific sirtuin isoform in the presence of an inhibitor.

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant sirtuin enzyme (e.g., SIRT1 or SIRT3), a fluorogenic acetylated peptide substrate, and NAD+ in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A control with no inhibitor should be included.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

  • Measurement: Measure the fluorescence intensity using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for Substrate Acetylation

This method is used to assess the effect of sirtuin inhibitors on the acetylation status of their downstream protein targets within cells.

  • Cell Treatment: Culture cells to the desired confluency and treat them with the sirtuin inhibitor at various concentrations for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and deacetylase inhibitors to preserve the protein acetylation state.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the acetylated form of the target protein (e.g., acetyl-p53). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands reflects the level of substrate acetylation.

Cell Viability Assay

This assay determines the effect of sirtuin inhibitors on cell proliferation and survival.

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the sirtuin inhibitor.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Reagent Addition: Add a viability reagent (e.g., MTT, WST-1, or a reagent that measures ATP content) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence/luminescence using a microplate reader. The results are typically expressed as a percentage of viable cells compared to an untreated control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key sirtuin signaling pathways and a typical experimental workflow for evaluating sirtuin inhibitors.

Sirtuin_Signaling_Pathway cluster_0 SIRT1 Signaling cluster_1 SIRT3 Signaling SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation FOXO FOXO SIRT1->FOXO deacetylation NFkB NF-κB SIRT1->NFkB deacetylation PGC1a PGC-1α SIRT1->PGC1a deacetylation Apoptosis Apoptosis p53->Apoptosis FOXO->Apoptosis Inflammation Inflammation NFkB->Inflammation Metabolism Metabolic Regulation PGC1a->Metabolism SIRT3 SIRT3 SOD2 SOD2 SIRT3->SOD2 deacetylation IDH2 IDH2 SIRT3->IDH2 deacetylation LCAD LCAD SIRT3->LCAD deacetylation JNK JNK SIRT3->JNK inhibition Mito_Function Mitochondrial Function SOD2->Mito_Function IDH2->Metabolism LCAD->Metabolism Cancer_Stemness Cancer Stemness JNK->Cancer_Stemness Stress Cellular Stress (e.g., Oxidative Stress) Stress->SIRT1 Stress->SIRT3 BromoRes 4'-Bromo- resveratrol BromoRes->SIRT1 BromoRes->SIRT3 Other_Inhibitors Other Sirtuin Inhibitors Other_Inhibitors->SIRT1 Other_Inhibitors->SIRT3

Caption: Sirtuin 1 and 3 signaling pathways and points of inhibition.

Sirtuin_Inhibitor_Workflow start Hypothesis: Compound X is a sirtuin inhibitor invitro_assay In Vitro Sirtuin Activity Assay (Determine IC50) start->invitro_assay cell_based_assay Cell-Based Assays invitro_assay->cell_based_assay Potent Inhibitor western_blot Western Blot for Substrate Acetylation cell_based_assay->western_blot viability_assay Cell Viability/Proliferation Assay cell_based_assay->viability_assay pathway_analysis Downstream Pathway Analysis western_blot->pathway_analysis viability_assay->pathway_analysis conclusion Conclusion: Efficacy and Mechanism of Compound X pathway_analysis->conclusion

Caption: Experimental workflow for evaluating sirtuin inhibitors.

References

4'-Bromo-resveratrol Demonstrates Potent Anti-Cancer Effects in Preclinical Xenograft Models: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continuously seeking novel compounds with enhanced efficacy against cancer. 4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, has emerged as a promising candidate, exhibiting significant anti-tumor activities in preclinical studies. This guide provides a comparative analysis of the anti-cancer effects of this compound and its parent compound, resveratrol, in xenograft models, supported by experimental data and detailed methodologies.

Executive Summary

This compound has been shown to inhibit the growth of melanoma and gastric cancer in xenograft models, primarily through the dual inhibition of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3). This mechanism leads to metabolic reprogramming and cell cycle arrest within cancer cells. While direct comparative studies are limited, available data suggests that this compound may offer distinct mechanistic advantages. Resveratrol has also demonstrated broad-spectrum anti-cancer effects in various xenograft models, including melanoma and gastric cancer, by modulating multiple signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin. This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways of both compounds to offer a comprehensive comparison for research and development purposes.

Performance Comparison in Xenograft Models

To facilitate a clear comparison, the following tables summarize the quantitative data on the anti-cancer effects of this compound and resveratrol in melanoma and gastric cancer xenograft models from various studies.

Table 1: Comparison of Anti-Cancer Effects in Melanoma Xenograft Models

CompoundCell LineMouse StrainDosageTreatment DurationTumor Growth InhibitionReference
This compound MelanomaNude MiceNot specifiedNot specifiedAntitumor response observed[1]
Resveratrol B16F10C57BL/650 mg/kg (i.p.)Not specifiedSignificant tumor growth inhibition[2]
Resveratrol MelanomaMiceOral gavage3 weeks60% inhibition of tumor growth[3]

Table 2: Comparison of Anti-Cancer Effects in Gastric Cancer Xenograft Models

CompoundCell LineMouse StrainDosageTreatment DurationTumor Growth InhibitionReference
This compound MKN45, AGSNot specified in vivo25 µM (in vitro)48 hours (in vitro)Inhibited gastric cancer cell stemness[4][5]
Resveratrol BGC-823Nude Mice40 mg/kg/d4 weeksSignificant reduction in tumor volume (0.57 cm³ vs 1.43 cm³ in control)[6]
Resveratrol MGC-803Not specified in vivoNot specifiedNot specifiedInhibited proliferation in a dose-dependent manner[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for establishing melanoma and gastric cancer xenograft models based on the reviewed literature.

Melanoma Xenograft Model Protocol
  • Cell Culture: Human melanoma cell lines (e.g., A375, B16F10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Immunocompromised mice, such as Balb/c nude mice or NSG mice (6-8 weeks old), are used to prevent rejection of human tumor cells.[8][9]

  • Tumor Cell Implantation: A suspension of 1-5 million melanoma cells in a sterile medium (e.g., PBS or HBSS), often mixed with Matrigel to enhance tumor formation, is injected subcutaneously into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers once they become palpable. Tumor volume is calculated using the formula: (width² x length) / 2.[11]

  • Treatment Administration: Once tumors reach a specified volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The test compound (this compound or resveratrol) is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, and Western blotting.

Gastric Cancer Xenograft Model Protocol
  • Cell Culture: Human gastric cancer cell lines (e.g., MKN45, AGS, BGC-823) are maintained in appropriate culture conditions.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG mice, 5-7 weeks old) are utilized for tumor engraftment.[12]

  • Tumor Implantation:

    • Subcutaneous Model: Approximately 1-5 million gastric cancer cells are injected subcutaneously into the flank of the mice.[13]

    • Orthotopic Model: For a more clinically relevant model, tumor cells or small tumor fragments are surgically implanted into the stomach wall of the anesthetized mouse.[14][15]

  • Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured externally with calipers. For orthotopic models, tumor growth can be monitored using in vivo imaging techniques or by observing physical symptoms.[15]

  • Treatment Regimen: Following tumor establishment, animals are treated with this compound, resveratrol, or a vehicle control according to the study design.

  • Outcome Assessment: Upon study completion, tumors are harvested for weight and volume measurements and subsequent molecular and histological analysis.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound and resveratrol are mediated by their interaction with various cellular signaling pathways.

This compound: Targeting SIRT1 and SIRT3

This compound acts as a dual inhibitor of SIRT1 and SIRT3, which are deacetylases that play crucial roles in cellular metabolism and stress response.[1][16] In cancer cells, particularly melanoma, SIRT1 and SIRT3 are often overexpressed.[1] Inhibition of these sirtuins by this compound leads to:

  • Metabolic Reprogramming: A decrease in lactate production and glucose uptake.[1]

  • Cell Cycle Arrest: Induction of G0/G1 phase arrest.[1]

  • Apoptosis: Increased programmed cell death.[1]

G 4-Bromo-resveratrol 4-Bromo-resveratrol SIRT1 SIRT1 4-Bromo-resveratrol->SIRT1 inhibits SIRT3 SIRT3 4-Bromo-resveratrol->SIRT3 inhibits Metabolic_Reprogramming Metabolic Reprogramming Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Apoptosis Apoptosis Cancer_Cell_Growth_Inhibition Cancer Cell Growth Inhibition Metabolic_Reprogramming->Cancer_Cell_Growth_Inhibition Cell_Cycle_Arrest->Cancer_Cell_Growth_Inhibition Apoptosis->Cancer_Cell_Growth_Inhibition

Mechanism of this compound.

Resveratrol: A Multi-Targeted Approach

Resveratrol exerts its anti-cancer effects by modulating a wider range of signaling pathways, which can vary depending on the cancer type. Key pathways include:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway, which is crucial for cell proliferation and survival, is a common mechanism of resveratrol's action in cancers like melanoma.[17]

  • Wnt/β-catenin Pathway: In gastric cancer, resveratrol has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to decreased proliferation.[7]

  • SIRT1 Activation: In contrast to its bromo-derivative, resveratrol can activate SIRT1, which can, in some contexts, contribute to its anti-cancer effects.[6]

G Resveratrol Resveratrol PI3K_AKT_mTOR PI3K/AKT/mTOR Resveratrol->PI3K_AKT_mTOR inhibits Wnt_beta_catenin Wnt/β-catenin Resveratrol->Wnt_beta_catenin inhibits SIRT1_activation SIRT1 Activation Resveratrol->SIRT1_activation activates Proliferation Proliferation Survival Survival Cancer_Cell_Growth_Inhibition Cancer Cell Growth Inhibition SIRT1_activation->Cancer_Cell_Growth_Inhibition Proliferation->Cancer_Cell_Growth_Inhibition Survival->Cancer_Cell_Growth_Inhibition

Signaling pathways modulated by Resveratrol.

Conclusion and Future Directions

Both this compound and resveratrol demonstrate significant anti-cancer properties in xenograft models of melanoma and gastric cancer. This compound presents a targeted mechanism through the dual inhibition of SIRT1 and SIRT3, suggesting its potential for cancers where these sirtuins are overactive. Resveratrol, on the other hand, exhibits a broader mechanism of action, which may be advantageous in targeting multiple dysregulated pathways in cancer.

The lack of direct comparative in vivo studies highlights a critical gap in the current research. Future studies should focus on head-to-head comparisons of these compounds in the same xenograft models to definitively assess their relative efficacy and therapeutic potential. Further investigation into the pharmacokinetics and bioavailability of this compound is also warranted to optimize its therapeutic application. For researchers and drug development professionals, both compounds represent valuable leads in the ongoing search for novel and effective cancer therapies.

G cluster_0 Xenograft Model Workflow Cell_Culture 1. Cancer Cell Culture Animal_Model 2. Immunocompromised Animal Model Implantation 3. Tumor Cell Implantation Animal_Model->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Treatment 5. Compound Administration Monitoring->Treatment Analysis 6. Endpoint Analysis Treatment->Analysis

General experimental workflow.

References

A Comparative Analysis of Apoptotic Efficacy: 4'-Bromo-resveratrol versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for potent and selective anti-cancer agents is perpetual. This guide provides a detailed comparison of the apoptotic efficacy of 4'-Bromo-resveratrol, a derivative of a natural polyphenol, and cisplatin, a long-standing cornerstone of chemotherapy. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the mechanisms, efficacy, and methodologies for evaluating these two compounds.

Quantitative Assessment of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. While no direct comparative studies presenting head-to-head IC50 values for this compound and cisplatin were identified in the current literature search, the following table summarizes reported IC50 values from various studies in different cancer cell lines. It is crucial to note that these values are highly dependent on the cell line, exposure time, and specific assay conditions, and therefore, direct comparison of absolute values across different studies should be approached with caution.

CompoundCancer Cell LineExposure Time (h)IC50 (µM)Reference
Cisplatin A549 (Non-Small Cell Lung Cancer)2410.91 ± 0.19[1]
A549 (Non-Small Cell Lung Cancer)487.49 ± 0.16[1]
H460 (Non-Small Cell Lung Cancer)483.8 (Ad-LacZ infected)[2]
SKOV-3 (Ovarian Cancer)24Ranges from 2 to 40[3]
Resveratrol (Parent Compound) SK-BR-3 (Breast Cancer)24151.4[4]
MCF-7 (Breast Cancer)24102.6[4]
MDA-MB-231 (Breast Cancer)24125.2[4]
SK-BR-3 (Breast Cancer)48114.2[4]
MCF-7 (Breast Cancer)4838.3[4]
MDA-MB-231 (Breast Cancer)4814.1[4]
This compound Melanoma Cell Lines (G361, SK-MEL-28, SK-MEL-2)Not SpecifiedNot Specified (demonstrated anti-proliferative effects)[5]
Gastric Cancer Cells (AGS, MKN45)24, 48, 72Dose-dependent reduction in viability (specific IC50 not provided)[6]

Mechanisms of Apoptosis Induction

The pathways through which this compound and cisplatin induce apoptosis are distinct, reflecting their different molecular targets and modes of action.

This compound: Targeting Sirtuins and Metabolic Reprogramming

This compound, an analog of resveratrol, induces apoptosis primarily through the inhibition of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3), which are NAD+-dependent deacetylases.[5] Inhibition of these sirtuins in cancer cells leads to:

  • Metabolic Reprogramming: A decrease in lactate production and glucose uptake, indicating a shift in cellular metabolism that is unfavorable for cancer cell survival.[5]

  • Cell Cycle Arrest: Induction of G0/G1 phase arrest, accompanied by an increase in p21 (WAF-1/P21) and a decrease in Cyclin D1/CDK6 levels.[5]

  • Induction of Apoptosis: This is marked by a decrease in procaspase-3 and -8, and an increase in the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[5]

In gastric cancer, this compound has been shown to inhibit cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[8]

Cisplatin: DNA Damage and Activation of Apoptotic Cascades

Cisplatin is a platinum-based chemotherapeutic agent that primarily exerts its cytotoxic effects by inducing DNA damage.[9][10] Its mechanism involves:

  • DNA Adduct Formation: Cisplatin forms inter- and intrastrand crosslinks with DNA, which obstructs DNA replication and transcription.[10]

  • Activation of Damage Recognition Pathways: The DNA lesions are recognized by cellular machinery, triggering signaling cascades that can lead to cell cycle arrest and apoptosis.[10][11]

  • Involvement of p53: In many cases, the tumor suppressor protein p53 is activated in response to cisplatin-induced DNA damage, which in turn can initiate the apoptotic program.[9][12]

  • Mitochondrial Pathway Activation: Cisplatin can induce apoptosis through the mitochondrial (intrinsic) pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c.[9][11]

  • Death Receptor Signaling: The extrinsic pathway of apoptosis, mediated by death receptors, can also be activated by cisplatin.[11]

Experimental Protocols for Apoptosis Assessment

To evaluate and compare the apoptotic efficacy of compounds like this compound and cisplatin, a series of well-established experimental protocols are employed.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds (e.g., this compound or cisplatin) for specific time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Methodology:

    • Culture and treat cells with the test compounds as described for the MTT assay.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Western Blot Analysis of Apoptosis-Related Proteins
  • Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases, PARP, and Bcl-2 family members.

  • Methodology:

    • Treat cells with the compounds, harvest, and lyse them to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2).

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis & Comparison cell_culture Cancer Cell Culture treatment Treat cells with compounds (Dose-response & Time-course) cell_culture->treatment compound_prep Prepare this compound & Cisplatin compound_prep->treatment mtt_assay MTT Assay (Cell Viability/IC50) treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry western_blot Western Blot (Apoptotic Proteins) treatment->western_blot data_analysis Analyze IC50 values, % Apoptosis, Protein Expression mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis comparison Compare Apoptotic Efficacy data_analysis->comparison

Caption: Experimental workflow for comparing apoptotic efficacy.

cisplatin_pathway cluster_cisplatin Cisplatin Action cluster_response Cellular Response cluster_execution Apoptotic Execution cisplatin Cisplatin dna_damage DNA Damage (Intra/Interstrand Crosslinks) cisplatin->dna_damage p53 p53 Activation dna_damage->p53 bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) p53->bcl2_family mitochondria Mitochondrial Cytochrome c Release bcl2_family->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Cisplatin-induced apoptotic signaling pathway.

bromo_resveratrol_pathway cluster_bromo_resveratrol This compound Action cluster_cellular_effects Cellular Effects cluster_apoptosis_induction Apoptosis Induction bromo_res This compound sirt_inhibition SIRT1/SIRT3 Inhibition bromo_res->sirt_inhibition metabolic_reprogram Metabolic Reprogramming (↓ Glucose Uptake, ↓ Lactate) sirt_inhibition->metabolic_reprogram cell_cycle_arrest G0/G1 Cell Cycle Arrest (↑ p21, ↓ Cyclin D1) sirt_inhibition->cell_cycle_arrest caspase8 ↓ Pro-Caspase-8 sirt_inhibition->caspase8 caspase3 ↓ Pro-Caspase-3 ↑ Cleaved Caspase-3 caspase8->caspase3 parp ↑ Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced apoptotic pathway.

References

A Head-to-Head Comparison of 4'-Bromo-resveratrol and Pterostilbene on Sirtuin Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of sirtuin modulation, both 4'-Bromo-resveratrol and pterostilbene have emerged as significant research molecules. While structurally related to the well-known sirtuin activator resveratrol, they exhibit distinct and, in fact, opposing effects on sirtuin activity. This guide provides a comprehensive head-to-head comparison of this compound and pterostilbene, summarizing their impact on sirtuin function with supporting data from various studies. It is important to note that to date, no single study has directly compared these two compounds under the same experimental conditions. The following analysis is a synthesis of data from multiple independent studies.

Executive Summary

This compound has been identified as a potent dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3).[1][2][3] In contrast, pterostilbene is recognized as an activator of SIRT1.[4][5][6] This fundamental difference in their mechanism of action—inhibition versus activation—positions them for distinct therapeutic and research applications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound and pterostilbene on sirtuin activity. The data is compiled from different studies and should be interpreted with this in mind.

CompoundTarget Sirtuin(s)EffectPotency/EfficacyReference Study
This compound SIRT1, SIRT3InhibitionIC50 (SIRT1): ~5 µM IC50 (SIRT3): ~10 µM[1]
Pterostilbene SIRT1ActivationFold Activation: 1.86-fold (compared to 1.29-fold for resveratrol in the same assay)[7]

Mechanism of Action

This compound acts as an inhibitor of SIRT1 and SIRT3 through substrate competition.[1] Crystallography studies have revealed that it binds to two sites on SIRT3, with the internal binding site being responsible for its inhibitory action.[1][8]

Pterostilbene functions as a SIRT1 activator.[4][5][6] Molecular docking studies suggest that pterostilbene binds to the enzymatic active pocket of SIRT1.[9] It has been shown to activate the SIRT1/PGC-1α/SIRT3 pathway, which is involved in mitochondrial biogenesis and thermogenesis.[6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro sirtuin activity assays. A common method employed is the fluorogenic SIRT1 activity assay.

Fluorogenic SIRT1 Activity Assay Protocol

This assay measures the deacetylase activity of SIRT1 on a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is deacetylated by SIRT1, it can be cleaved by a developer, leading to the release of the fluorophore from the quencher and a subsequent increase in fluorescence.

Key Reagents:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 peptide substrate (e.g., a p53-based peptide with an acetylated lysine residue)

  • Nicotinamide adenine dinucleotide (NAD+) (as a co-substrate for sirtuins)

  • Developer solution

  • SIRT1 assay buffer

  • Test compounds (this compound or pterostilbene) and a known inhibitor (e.g., nicotinamide) as a control.

General Procedure:

  • A reaction mixture is prepared containing the SIRT1 assay buffer, NAD+, and the fluorogenic substrate.

  • The test compound (at various concentrations) or control is added to the reaction mixture.

  • The reaction is initiated by the addition of the recombinant SIRT1 enzyme.

  • The mixture is incubated at room temperature for a specified period (e.g., 45-60 minutes).

  • The developer solution is added to stop the enzymatic reaction and initiate the fluorescence signal generation.

  • The fluorescence intensity is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • The effect of the test compound on SIRT1 activity is determined by comparing the fluorescence signal in the presence of the compound to that of the vehicle control. For inhibitors, IC50 values are calculated, while for activators, the fold activation is determined.

Visualizations

Chemical Structures

cluster_0 This compound cluster_1 Pterostilbene 4br 4br pte pte

Caption: Chemical structures of this compound and Pterostilbene.

Sirtuin Signaling Pathway Modulation

cluster_0 Cellular Stress (e.g., Caloric Restriction) cluster_1 Sirtuin Regulation cluster_2 Downstream Effects Stress Cellular Stress NAD Increased NAD+/NADH Ratio Stress->NAD SIRT1 SIRT1 NAD->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates Mito Mitochondrial Biogenesis PGC1a->Mito StressRes Stress Resistance FOXO->StressRes Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Pterostilbene Pterostilbene Pterostilbene->SIRT1 Activates 4BR This compound 4BR->SIRT1 Inhibits

Caption: Opposing effects of Pterostilbene and this compound on the SIRT1 pathway.

Experimental Workflow for Sirtuin Activity Assay

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Reagents: - SIRT1 Enzyme - Fluorogenic Substrate - NAD+ - Assay Buffer C Dispense Reagents and Test Compounds into Microplate A->C B Prepare Test Compounds: - this compound - Pterostilbene - Controls B->C D Initiate Reaction with SIRT1 Enzyme C->D E Incubate at Room Temperature D->E F Add Developer Solution to Stop Reaction & Generate Signal E->F G Measure Fluorescence F->G H Data Analysis: - Calculate % Inhibition (IC50) - Calculate Fold Activation G->H

Caption: General experimental workflow for a fluorogenic sirtuin activity assay.

References

Cross-Validation of 4'-Bromo-resveratrol's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of 4'-Bromo-resveratrol across different cell lines, supported by experimental data. It delves into its mechanism of action, offering insights into its potential as a therapeutic agent.

Abstract

This compound, a synthetic analog of resveratrol, has demonstrated significant anti-cancer properties in various cancer cell lines. This guide cross-validates its mechanism of action, focusing on its role as a sirtuin inhibitor in gastric and melanoma cancer cell lines. In gastric cancer cells, it has been shown to inhibit cancer stemness by targeting the SIRT3-JNK signaling pathway. In melanoma cells, it acts as a dual inhibitor of SIRT1 and SIRT3, leading to metabolic reprogramming, cell cycle arrest, and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Comparative Efficacy of this compound

While specific IC50 values for this compound are not consistently reported across all studies, the available data indicates a dose-dependent inhibitory effect on the viability of various cancer cell lines.

Table 1: Dose-Dependent Inhibition of Cancer Cell Viability by this compound

Cell LineCancer TypeTreatment Concentrations (µM)Observed EffectCitation
MKN45Gastric Cancer12.5, 25, 50, 100Dose-dependent inhibition of cell viability.[1][2]
AGSGastric Cancer12.5, 25, 50, 100Dose-dependent inhibition of cell viability.[1][2]
G361MelanomaNot explicitly statedAntiproliferative effects observed.[3][4]
SK-MEL-28MelanomaNot explicitly statedAntiproliferative effects observed.[3][4]
SK-MEL-2MelanomaNot explicitly statedAntiproliferative effects observed.[3][4]

Table 2: Comparative IC50 Values of Resveratrol in Melanoma Cell Lines

Cell LineIC50 of Resveratrol (µM)Citation
Other Melanoma Cell Lines1.63 - 3.30[5]

Note: Direct comparative IC50 values for this compound and resveratrol from the same studies are limited.

Mechanism of Action: A Tale of Two Cancers

This compound exhibits distinct yet related mechanisms of action in gastric and melanoma cancer cells, primarily revolving around the inhibition of sirtuin enzymes.

Gastric Cancer: Targeting Cancer Stemness

In human gastric cancer cell lines MKN45 and AGS, this compound inhibits cancer stemness through the SIRT3-c-Jun N-terminal kinase (JNK) signaling pathway.[1][6] This leads to a reduction in the expression of stemness markers and an increased sensitivity to chemotherapy.[1]

Signaling Pathway in Gastric Cancer

G 4-BR This compound SIRT3 SIRT3 4-BR->SIRT3 Inhibits JNK JNK SIRT3->JNK Regulates Stemness Cancer Stemness (SOX2, Oct4, Notch1) JNK->Stemness Promotes Chemosensitivity Increased Chemosensitivity Stemness->Chemosensitivity Inhibition leads to

Caption: this compound inhibits SIRT3, impacting the JNK pathway and reducing cancer stemness.

Melanoma: Dual Sirtuin Inhibition and Metabolic Reprogramming

In melanoma cell lines such as G361, SK-MEL-28, and SK-MEL-2, this compound acts as a dual inhibitor of both SIRT1 and SIRT3.[3][4] This dual inhibition leads to:

  • Metabolic Reprogramming: A decrease in lactate production and glucose uptake.[3]

  • Cell Cycle Arrest: G0/G1 phase arrest.[3]

  • Apoptosis: Induction of programmed cell death.[3]

Signaling Pathway in Melanoma

G 4-BR This compound SIRT1 SIRT1 4-BR->SIRT1 Inhibits SIRT3 SIRT3 4-BR->SIRT3 Inhibits Metabolism Metabolic Reprogramming SIRT1->Metabolism CellCycle Cell Cycle Arrest (G0/G1) SIRT1->CellCycle Apoptosis Apoptosis SIRT1->Apoptosis SIRT3->Metabolism

Caption: this compound dually inhibits SIRT1 and SIRT3, affecting key cellular processes in melanoma.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound.

Cell Culture
  • Gastric Cancer Cell Lines: MKN45 and AGS cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]

  • Melanoma Cell Lines: G361, SK-MEL-28, and SK-MEL-2 cells were maintained in appropriate culture media.[3]

Cell Viability Assay

A Cell Counting Kit-8 (CCK-8) assay was used to determine the dose-dependent effect of this compound on the viability of MKN45 and AGS cells.[2] Cells were seeded in 96-well plates and treated with various concentrations of this compound (0, 12.5, 25, 50, and 100 µM) for 24, 48, and 72 hours.[2]

Western Blot Analysis

To assess the protein expression levels of key signaling molecules, western blot analysis was performed.

  • Gastric Cancer: MKN45 cells were treated with this compound (12.5 µM or 25 µM) for 48 hours.[1] Total protein was extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against SIRT3, p-JNK, and JNK.[1]

  • Melanoma: Cells were treated with this compound, and lysates were analyzed for SIRT1 and SIRT3 protein levels.[7]

Experimental Workflow for Western Blot

G A Cell Treatment (this compound) B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I

Caption: A typical workflow for Western blot analysis to detect protein expression changes.

Sphere Formation Assay

To evaluate the effect on cancer stemness, a sphere formation assay was conducted with MKN45 cells.[2] Cells were seeded in ultra-low attachment plates and incubated with this compound.[2][8] The number and size of the formed tumorspheres were then quantified.[2][9]

Conclusion

The cross-validation of this compound's mechanism of action in gastric and melanoma cancer cell lines reveals its consistent role as a sirtuin inhibitor with potent anti-cancer effects. While the specific molecular pathways it modulates may differ between cancer types, the overarching outcome is the suppression of cancer cell proliferation, survival, and stemness. The data presented in this guide underscores the potential of this compound as a promising candidate for further pre-clinical and clinical investigation. Future studies should focus on determining the precise IC50 values in a broader range of cell lines and conducting direct comparative analyses with existing chemotherapeutic agents to fully elucidate its therapeutic index and potential for combination therapies.

References

Assessing the Specificity of 4'-Bromo-resveratrol for SIRT1/SIRT3 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4'-Bromo-resveratrol's inhibitory activity against Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3), key regulators in cellular metabolism, stress resistance, and aging. The information presented herein is intended to assist researchers in evaluating the potential of this compound as a specific tool for studying sirtuin biology and as a lead compound in drug discovery.

Executive Summary

This compound has been identified as a potent dual inhibitor of both SIRT1 and SIRT3.[1][2][3][4] Unlike its parent compound, resveratrol, which activates SIRT1 and inhibits SIRT3, this compound consistently demonstrates inhibition of both sirtuins. While specific IC50 values for this compound are not consistently reported in publicly available literature, studies indicate its ability to completely inhibit both enzymes at a concentration of 0.2 mM. This dual inhibitory action presents both opportunities and challenges for its use as a specific molecular probe. This guide provides a comparative overview of its activity alongside other known SIRT1 and SIRT3 inhibitors, detailed experimental protocols for assessing sirtuin inhibition, and diagrams of the relevant signaling pathways.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound and other commonly used SIRT1 and SIRT3 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

CompoundTarget(s)IC50 (SIRT1)IC50 (SIRT3)SelectivityReference
This compound SIRT1 & SIRT3Not specifiedNot specifiedDual Inhibitor[1][2]
EX-527 SIRT138 - 98 nM>10 µM>200-fold for SIRT1 over SIRT2/3
AGK2 SIRT2>40 µM>40 µMSelective for SIRT2
3-TYP SIRT3>100 µM~50 µMSelective for SIRT3
Sirtinol SIRT1 & SIRT2~131 µM--
Cambinol SIRT1 & SIRT2~56 µM--

Note: IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).

Experimental Protocols

A fluorescence-based enzymatic assay is a common method for determining the inhibitory activity of compounds against SIRT1 and SIRT3. The following is a generalized protocol based on commercially available kits.

Protocol: In Vitro Sirtuin Inhibition Assay (Fluorescence-based)

1. Principle:

This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the sirtuin enzyme. Upon deacetylation, the peptide is cleaved by a developing solution, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the sirtuin activity.

2. Materials:

  • Recombinant human SIRT1 or SIRT3 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+ (sirtuin co-factor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing solution (containing a protease that cleaves the deacetylated substrate)

  • Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Prepare Reagents: Dilute the SIRT1 or SIRT3 enzyme, NAD+, and the fluorogenic substrate in the assay buffer to the desired working concentrations as recommended by the manufacturer.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Assay Setup: To the wells of the 96-well microplate, add the following in the indicated order:

    • Assay Buffer

    • Test compound or vehicle control

    • SIRT1 or SIRT3 enzyme

  • Initiate Reaction: Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Develop Signal: Add the developing solution to each well.

  • Incubation: Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

SIRT1 and SIRT3 Signaling Pathways

SIRT1 and SIRT3 play crucial roles in distinct cellular compartments and regulate a variety of downstream targets involved in metabolism, stress response, and cell fate.

SIRT1_Signaling_Pathway SIRT1 SIRT1 (Nuclear) p53 p53 SIRT1->p53 Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Stress_Resistance Stress Resistance FOXO->Stress_Resistance SIRT3_Signaling_Pathway SIRT3 SIRT3 (Mitochondrial) SOD2 SOD2 SIRT3->SOD2 Deacetylates IDH2 IDH2 SIRT3->IDH2 Deacetylates FOXO3a FOXO3a SIRT3->FOXO3a Deacetylates ETC_Proteins ETC Proteins SIRT3->ETC_Proteins Deacetylates ROS_Detox ROS Detoxification SOD2->ROS_Detox Metabolism Metabolic Regulation IDH2->Metabolism Apoptosis_Reg Apoptosis Regulation FOXO3a->Apoptosis_Reg ETC_Proteins->Metabolism Experimental_Workflow Start Start: Compound Synthesis & Purification Primary_Screen Primary Screen: In vitro inhibition assay (SIRT1 & SIRT3) Start->Primary_Screen IC50_Determination IC50 Determination: Dose-response curves Primary_Screen->IC50_Determination Selectivity_Panel Selectivity Panel: Test against other sirtuins (SIRT2, 5, 6) IC50_Determination->Selectivity_Panel Cellular_Assays Cellular Assays: Target engagement & downstream effects Selectivity_Panel->Cellular_Assays End End: Specificity Profile Established Cellular_Assays->End

References

Unveiling the Potency of 4'-Bromo-resveratrol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies on 4'-Bromo-resveratrol, a synthetic analog of the naturally occurring polyphenol resveratrol, reveals its significant potential as an anti-cancer agent, particularly in melanoma. This guide synthesizes the available experimental data to provide a clear comparison of its efficacy in laboratory cell cultures (in vitro) and in living organisms (in vivo), offering valuable insights for researchers, scientists, and drug development professionals.

Abstract

This compound has demonstrated notable anti-proliferative, pro-apoptotic, and anti-metastatic properties in pre-clinical studies. This guide delves into the quantitative data from key research, presenting a side-by-side comparison of its effects on cancer cells in controlled laboratory settings versus its performance in animal models. The detailed experimental protocols and a visualization of the underlying signaling pathways are provided to facilitate a deeper understanding of its mechanism of action and to guide future research.

In Vitro Efficacy: Targeting Cancer at the Cellular Level

In vitro studies have been instrumental in elucidating the direct effects of this compound on cancer cells. Research has primarily focused on melanoma and gastric cancer cell lines, revealing a multi-faceted mechanism of action.

A pivotal study demonstrated that this compound acts as a dual inhibitor of Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3), two key enzymes involved in cellular metabolism and survival.[1][2] This inhibition leads to a cascade of anti-cancer effects, including:

  • Reduced Cell Proliferation: A significant decrease in the growth of melanoma and gastric cancer cells.[1]

  • Induction of Apoptosis: Programmed cell death is triggered in cancer cells.

  • Cell Cycle Arrest: The compound halts the division of cancer cells, preventing their multiplication.[1]

  • Metabolic Reprogramming: this compound alters the metabolic processes within cancer cells, hindering their ability to thrive.[1]

  • Inhibition of Cancer Stemness: In gastric cancer, it has been shown to suppress the characteristics of cancer stem cells, which are often responsible for tumor recurrence and drug resistance.

The following table summarizes the key quantitative findings from in vitro studies:

Cell LineCancer TypeKey Efficacy MetricConcentrationResultReference
G361, SK-MEL-28, SK-MEL-2MelanomaInhibition of Cell Proliferation (MTT Assay)Not Specified in AbstractSignificant Decrease[1]
MKN45Gastric CancerInhibition of Cell ViabilityDose-dependentSignificant Inhibition
MKN45Gastric CancerInhibition of Sphere Formation25 µMInhibition of stemness properties

In Vivo Efficacy: Demonstrating Anti-Tumor Activity in a Living System

Translating in vitro findings to a whole-organism context is a critical step in drug development. A key in vivo study investigated the anti-melanoma efficacy of this compound in a genetically engineered mouse model that closely mimics human melanoma (BrafV600E/PtenNULL).[2][3]

The study revealed that systemic administration of this compound led to a significant reduction in tumor growth and metastasis.[2][3] This provides crucial evidence that the compound can exert its anti-cancer effects in a complex biological environment.

The table below presents the quantitative data from this pivotal in vivo study:

Animal ModelCancer TypeTreatmentDosing RegimenKey Efficacy MetricResultReference
BrafV600E/PtenNULL MiceMelanomaThis compound30 mg/kg, intraperitoneally, 3 days/week for 5 weeksReduction in primary tumor size and volumeSignificant Reduction[2][3]
BrafV600E/PtenNULL MiceMelanomaThis compound30 mg/kg, intraperitoneally, 3 days/week for 5 weeksReduction in lung metastasisSignificant Reduction[2][3]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are outlined below.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human melanoma cells (G361, SK-MEL-28, and SK-MEL-2) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Melanoma Mouse Model Study
  • Animal Model: Genetically engineered BrafV600E/PtenNULL mice, which spontaneously develop melanoma, are used.[2][3]

  • Tumor Induction: Melanoma development is induced in the mice.

  • Treatment Groups: Once tumors are established, the mice are randomized into a control group (receiving a vehicle) and a treatment group (receiving this compound).

  • Drug Administration: this compound is administered intraperitoneally at a dose of 30 mg/kg body weight, three times a week for five weeks.[2][3]

  • Tumor Measurement: Tumor size and volume are measured regularly throughout the study.

  • Metastasis Analysis: At the end of the study, the lungs are harvested to assess the extent of metastasis.

  • Data Analysis: Statistical analysis is performed to compare the tumor growth and metastasis between the control and treatment groups.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound are rooted in its ability to modulate specific cellular signaling pathways. As a dual inhibitor of SIRT1 and SIRT3, it disrupts the metabolic adaptability of cancer cells.

4_Bromo_resveratrol_Signaling_Pathway 4_Bromo_resveratrol This compound SIRT1 SIRT1 4_Bromo_resveratrol->SIRT1 inhibits SIRT3 SIRT3 4_Bromo_resveratrol->SIRT3 inhibits Metabolic_Reprogramming Metabolic Reprogramming SIRT1->Metabolic_Reprogramming regulates SIRT3->Metabolic_Reprogramming regulates Cell_Proliferation Cell Proliferation Metabolic_Reprogramming->Cell_Proliferation affects Apoptosis Apoptosis Metabolic_Reprogramming->Apoptosis affects Cell_Cycle_Arrest Cell Cycle Arrest Metabolic_Reprogramming->Cell_Cycle_Arrest affects

Caption: Signaling pathway of this compound in cancer cells.

The diagram above illustrates how this compound inhibits SIRT1 and SIRT3, leading to metabolic reprogramming that ultimately results in decreased cell proliferation, increased apoptosis, and cell cycle arrest.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cancer Cell Lines (Melanoma, Gastric) Treatment_IV This compound Treatment Cell_Culture->Treatment_IV Assays Proliferation, Apoptosis, Cell Cycle Assays Treatment_IV->Assays Data_Analysis_IV Quantitative Analysis Assays->Data_Analysis_IV Animal_Model Mouse Model (BrafV600E/PtenNULL) Treatment_IVO This compound Administration Animal_Model->Treatment_IVO Tumor_Monitoring Tumor Growth & Metastasis Measurement Treatment_IVO->Tumor_Monitoring Data_Analysis_IVO Statistical Analysis Tumor_Monitoring->Data_Analysis_IVO

Caption: Comparative workflow of in vitro and in vivo studies.

This workflow diagram outlines the key stages of both the in vitro and in vivo experimental processes, from the initial setup to the final data analysis.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as a promising candidate for cancer therapy, particularly for melanoma. Its ability to inhibit key survival pathways and reprogram cancer cell metabolism provides a strong rationale for its further development.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound in more detail.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to determine the safety and efficacy of this compound in human patients.

This comparative guide underscores the importance of a multi-faceted approach to pre-clinical drug evaluation, integrating both cellular and whole-organism models to build a robust case for clinical translation. The promising results for this compound warrant continued investigation and investment in its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4'-Bromo-resveratrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4'-Bromo-resveratrol, a brominated derivative of resveratrol used in research. Adherence to these guidelines is vital for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. While a complete Safety Data Sheet (SDS) was not found, available data for similar compounds and related safety information indicate the following potential hazards and necessary precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound. If there is a risk of generating dust, a dust respirator is recommended.

  • Avoid Contact: This chemical can cause skin and serious eye irritation[1]. In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention[1].

  • Avoid Inhalation and Ingestion: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or fumes.

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal[2]. Avoid generating dust.

Summary of Chemical and Hazard Information

For quick reference, the following table summarizes key information for this compound.

PropertyInformation
Chemical Name 5-[(1E)-2-(4-bromophenyl)ethenyl]-1,3-benzenediol
CAS Number 1224713-90-9[3][4]
Molecular Formula C₁₄H₁₁BrO₂[3][4]
Appearance White to slightly pale reddish-yellow crystal or powder[1]
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[1]
Incompatible Materials Strong oxidizing agents, Strong acids[2]
Storage Store in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C[4][5][6]. Keep container tightly closed. Keep refrigerated[2].

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the recommended procedure for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general laboratory hazardous waste guidelines.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, compatible container.

    • Contaminated consumables such as weighing paper, gloves, and pipette tips should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste:

    • If this compound is in solution (e.g., dissolved in DMSO, DMF, or ethanol), it must be collected as hazardous liquid waste.

    • Do not mix with incompatible waste streams.

Step 2: Waste Container Management

  • Container Selection: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition and have a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The accumulation start date (the date the first piece of waste is added)

    • The name and contact information of the principal investigator or laboratory

  • Storage:

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

    • Ensure the storage area is secure and away from general laboratory traffic.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it has been in the SAA for the maximum allowed time (institutional policies may vary, but it is often up to one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup[7].

  • Do Not Dispose Down the Drain: Due to its hazardous characteristics, this compound waste must not be disposed of down the sanitary sewer[7].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste container_full Is Container Full or Max Time Reached? store_waste->container_full contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes continue_collection Continue Collection container_full->continue_collection No end End: Waste Removed by EHS contact_ehs->end continue_collection->store_waste

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 4'-Bromo-resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for handling 4'-Bromo-resveratrol, a synthetic derivative of resveratrol investigated for its anti-cancer properties.[1]

Chemical and Physical Properties

This compound is a potent inhibitor of the deacetylases sirtuin 1 (SIRT1) and 3 (SIRT3).[2][3] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource
Chemical Formula C₁₄H₁₁BrO₂[1][2]
Molecular Weight 291.14 g/mol [2]
Appearance White to yellow to brown powder/crystal
CAS Number 1224713-90-9[1][2]
Melting Point 267°C
Solubility DMSO: 20 mg/mL, clear; DMF: 100 mg/mL; Ethanol: 50 mg/mL; PBS (pH 7.2): 100 µg/mL[2][4]
Storage Temperature 2-8°C, protect from light
Stability ≥ 4 years[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment must be worn at all times.

Hazard ClassGHS PictogramRecommended PPE
Skin Irritant (Category 2)
alt text
Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritant (Category 2)
alt text
Safety goggles or a face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
alt text
Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary for large quantities or in case of insufficient ventilation.[5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure experimental integrity.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage a Don appropriate PPE b Work in a chemical fume hood a->b c Gather all necessary materials b->c d Allow this compound to reach room temperature c->d Proceed to handling e Weigh the desired amount d->e f Prepare stock solution e->f g Decontaminate work surfaces f->g Proceed to cleanup h Dispose of waste in designated containers g->h i Store remaining compound at 2-8°C, protected from light h->i

Caption: Workflow for the safe handling of this compound.
  • Preparation :

    • Put on all required PPE as detailed in the table above.

    • Ensure all work is conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

    • Gather all necessary equipment, including spatulas, weigh boats, solvent, and waste containers.

  • Handling :

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

    • Carefully weigh the required amount of the powdered compound. Avoid creating dust.

    • To prepare a stock solution, add the solvent to the solid. Refer to the solubility data for appropriate solvents.

  • Cleanup and Storage :

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Dispose of all contaminated materials in a designated hazardous waste container.

    • Securely seal the container of this compound and store it at 2-8°C, protected from light.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Collection:

  • Solid Waste : Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weigh paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.[7]

  • Liquid Waste : Solutions of this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds. Do not dispose of this waste down the sanitary sewer.[7]

Labeling and Storage of Waste:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Skin Irritant," "Eye Irritant")

  • The accumulation start date

Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-resveratrol
Reactant of Route 2
Reactant of Route 2
4'-Bromo-resveratrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。